Metofenazate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36ClN3O5S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35/h4-5,7-10,19-21H,6,11-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLUVXNKOTTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-23-6 (difumarate) | |
| Record name | Metofenazate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50192065 | |
| Record name | Metofenazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388-51-2 | |
| Record name | 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metofenazate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metofenazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOFENAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J5OW8OGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metofenazate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofenazate is a phenothiazine derivative that has been identified as a selective calmodulin inhibitor. While its precise and comprehensive receptor binding profile is not extensively documented in publicly available literature, its primary established mechanism of action revolves around the modulation of calcium-calmodulin signaling. This guide provides a detailed overview of the known molecular interactions of this compound, with a focus on its calmodulin inhibitory activity. Due to the limited availability of specific receptor binding data for this compound, this document also provides a contextual overview of the typical receptor binding profiles of phenothiazine antipsychotics to offer a broader understanding of its potential pharmacological effects. Detailed experimental methodologies for key assays are also presented.
Core Mechanism of Action: Calmodulin Inhibition
The principal established mechanism of action for this compound is the selective inhibition of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals by binding to and regulating a multitude of different protein targets.
This compound has been shown to inhibit the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase. This inhibitory effect is a key indicator of its interaction with calmodulin.
Quantitative Data: Calmodulin Inhibition
| Compound | Target | Assay | Ki (µmol/l) |
| This compound | Calmodulin | Inhibition of CaM-dependent phosphodiesterase stimulation | 7 |
| Trifluoperazine (Reference) | Calmodulin | Inhibition of CaM-dependent phosphodiesterase stimulation | 4 |
Signaling Pathway: Calmodulin Inhibition by this compound
Putative Pharmacological Profile: Insights from Phenothiazines
Contextual Receptor Binding Affinities of Representative Phenothiazines
The following data is for illustrative purposes to show the typical multi-receptor binding profile of phenothiazines and is not specific to this compound.
| Receptor Subtype | Chlorpromazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine D₂ | 1.1 | 1.2 |
| Serotonin 5-HT₂ₐ | 2.5 | 10 |
| α₁-Adrenergic | 2.1 | 10 |
| Muscarinic M₁ | 29 | 250 |
| Histamine H₁ | 1.0 | 4.0 |
Data compiled from various public domain sources. Actual values may vary between studies.
Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay is designed to determine the inhibitory potential of a compound on the activity of calmodulin-dependent phosphodiesterase.
Workflow:
Detailed Methodology:
-
Reaction Buffer Preparation: A typical reaction buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, and 0.1 mg/mL bovine serum albumin (BSA).
-
Enzyme and Calmodulin Preparation: Purified calmodulin and calmodulin-dependent phosphodiesterase (PDE1) are added to the reaction buffer.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, typically cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), often radiolabeled (e.g., [³H]-cAMP).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., boiling for 1-2 minutes).
-
Product Measurement: The amount of product (e.g., [³H]-AMP) is quantified. This can be achieved by various methods, including chromatography or scintillation counting after separation of the product from the substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay for Neurotransmitter Receptors
This is a standard method to determine the affinity of a compound for a specific receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., dopamine D₂ receptors) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand for the receptor to determine non-specific binding.
-
Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly done by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The primary and most substantiated mechanism of action for this compound is its role as a selective calmodulin inhibitor. This interaction likely underlies a significant portion of its pharmacological effects. While direct, quantitative evidence of its binding to a wide array of neurotransmitter receptors is not extensively available, its classification as a phenothiazine suggests a probable interaction with dopamine, serotonin, adrenergic, muscarinic, and histamine receptors. Further research employing comprehensive radioligand binding studies and functional assays is necessary to fully elucidate the complete molecular pharmacology of this compound and to correlate its binding affinities with its overall therapeutic and side-effect profile. The experimental protocols detailed herein provide a foundation for such future investigations.
Metofenazate: A Selective Calmodulin Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of metofenazate, a phenothiazine derivative that acts as a selective inhibitor of calmodulin (CaM). This document details its mechanism of action, quantitative inhibitory properties, and the experimental protocols used for its characterization. It is intended to serve as a valuable resource for researchers investigating CaM-mediated signaling pathways and for professionals involved in the development of novel therapeutics targeting these pathways.
Introduction to Calmodulin and Its Inhibition
Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role as a primary transducer of intracellular calcium signals. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream effector proteins. These include protein kinases, phosphatases, phosphodiesterases, and ion channels, which in turn regulate a multitude of cellular processes such as cell cycle progression, proliferation, apoptosis, and neuronal signaling. The central role of CaM in cellular signaling makes it an attractive target for therapeutic intervention in various disease states, including cancer, inflammation, and neurological disorders.
Phenothiazines are a class of compounds known to antagonize CaM activity. This compound has been identified as a particularly selective inhibitor of CaM, demonstrating a greater specificity for CaM over other calcium-binding proteins like troponin C.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of CaM in complex biological systems.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data available for this compound and, for comparative purposes, the less selective phenothiazine inhibitor, trifluoperazine (TFP).
Table 1: Inhibition of Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase
| Compound | Inhibition Constant (Ki) |
| This compound | 7 µmol/l[1] |
| Trifluoperazine | 4 µmol/l[1] |
Table 2: Interaction with Calmodulin and Troponin C Measured by Fluorescence Spectroscopy
| Compound | Half-maximal Fluorescence Enhancement (Calmodulin) | Effect on Troponin C Fluorescence |
| This compound | 6 µmol/l[1] | No influence up to 1000 µmol/l[1] |
| Trifluoperazine | 4 µmol/l[1] | Half-maximal increase at 24 µmol/l[1] |
Table 3: Effect on Ca2+-Dependent Actomyosin ATPase Activity
| Compound | Effect on Maximum Ca2+ Stimulation |
| This compound | No effect[1] |
| Trifluoperazine | 35% decrease at 100 µmol/l[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a selective calmodulin inhibitor.
Fluorescence Spectroscopy Assay for Calmodulin Binding
This protocol is based on the use of a fluorescent dye, 3,3'-dipropylthiocarbocyanine iodide, to monitor the interaction of compounds with calmodulin and troponin C.[1]
Materials:
-
Calmodulin (bovine brain)
-
Troponin C (rabbit skeletal muscle)
-
This compound
-
Trifluoperazine (for comparison)
-
3,3'-dipropylthiocarbocyanine iodide dye
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)
-
CaCl2 solution
-
EGTA solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent dye in an appropriate solvent (e.g., ethanol).
-
Prepare working solutions of calmodulin and troponin C in the buffer.
-
In a cuvette, mix the calmodulin or troponin C solution with the fluorescent dye.
-
Add CaCl2 to the mixture to ensure Ca2+ saturation of the proteins.
-
Record the baseline fluorescence of the protein-dye complex.
-
Add increasing concentrations of this compound (or trifluoperazine) to the cuvette.
-
After each addition, allow the mixture to equilibrate and then record the fluorescence intensity.
-
The fluorescence enhancement is plotted against the concentration of the inhibitor to determine the concentration required for half-maximal fluorescence enhancement.
Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of CaM-dependent PDE activity.
Materials:
-
Calmodulin-dependent phosphodiesterase (PDE1)
-
Calmodulin
-
This compound
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and CaCl2)
-
Snake venom nuclease (e.g., from Crotalus atrox)
-
Inorganic pyrophosphatase
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and CaCl2.
-
Add the phosphodiesterase enzyme to the mixture.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 5% trichloroacetic acid).
-
Add snake venom nuclease and inorganic pyrophosphatase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
The percentage of inhibition is calculated relative to a control without the inhibitor. The Ki value can be determined by fitting the data to the appropriate inhibition model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving calmodulin and a general experimental workflow for characterizing a selective calmodulin inhibitor like this compound.
Caption: Calmodulin signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing a selective calmodulin inhibitor.
Conclusion
This compound stands out as a valuable research tool due to its demonstrated selectivity for calmodulin over other calcium-binding proteins. This technical guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, necessary for its effective use in the laboratory. By elucidating the specific roles of calmodulin in various signaling cascades, this compound can contribute significantly to our understanding of cellular regulation and aid in the development of novel therapeutic strategies targeting calmodulin-mediated pathways. Further research to determine its inhibitory profile against a wider range of calmodulin-dependent enzymes will enhance its utility as a selective pharmacological probe.
References
An In-Depth Technical Guide to the Chemical Structure of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metofenazate
This compound is a phenothiazine derivative that has been investigated for its antipsychotic properties. As a member of the phenothiazine class of drugs, its mechanism of action is primarily associated with the modulation of dopaminergic and other neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its synthesis, physicochemical properties, and analytical characterization. Furthermore, it delves into its pharmacological profile, detailing its mechanism of action, receptor binding affinities, and metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound is chemically known as 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate.[1] Its chemical structure is characterized by a tricyclic phenothiazine core, a piperazine linker, and a 3,4,5-trimethoxybenzoate ester moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
| CAS Number | 388-51-2 |
| Molecular Formula | C31H36ClN3O5S |
| Molecular Weight | 598.15 g/mol |
| SMILES String | COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
| InChI Key | BAQLUVXNKOTTHU-UHFFFAOYSA-N |
Synthesis of this compound
A common route for synthesizing the 2-chlorophenothiazine core involves the reaction of m-chloroaniline with o-chlorobenzoic acid to form 2-(3-chlorophenylamino)benzoic acid, which is then cyclized in the presence of a catalyst such as iodine and sulfur.[2]
The subsequent steps would involve the alkylation of the 2-chlorophenothiazine at the N-10 position with a propyl halide derivative containing a protected piperazine ring. This is followed by deprotection and reaction with a suitable ethyl 3,4,5-trimethoxybenzoate derivative to yield this compound.
Caption: General synthetic workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| LogP | Not available |
Pharmacological Profile
Mechanism of Action
This compound, like other phenothiazine antipsychotics, is believed to exert its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.
Additionally, this compound has been identified as a calmodulin inhibitor.[3] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes and signaling pathways. Inhibition of calmodulin may contribute to the diverse pharmacological effects of this compound.
Caption: Proposed mechanism of action of this compound.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors determines its therapeutic efficacy and side-effect profile. While specific Ki values for this compound are not widely published, the receptor binding profiles of phenothiazine antipsychotics are generally characterized by affinity for dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.
Table 3: Anticipated Receptor Binding Profile of this compound (Qualitative)
| Receptor Family | Receptor Subtype | Anticipated Affinity |
| Dopamine | D2 | High |
| D1, D3, D4 | Moderate to Low | |
| Serotonin | 5-HT2A, 5-HT2C | Moderate to High |
| 5-HT1A, 5-HT7 | Moderate to Low | |
| Histamine | H1 | High |
| Adrenergic | α1, α2 | Moderate to High |
| Muscarinic | M1-M5 | Moderate to Low |
Note: This table is based on the general binding characteristics of phenothiazine antipsychotics and is not based on experimentally determined Ki values for this compound.
Metabolism
The metabolism of this compound is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways for phenothiazines typically involve N-dealkylation, S-oxidation, and aromatic hydroxylation, followed by glucuronidation.
Specific in vitro and in vivo metabolism studies for this compound are not extensively documented in the available literature. However, based on the metabolism of structurally related phenothiazines, the major metabolites of this compound are likely to be the N-dealkylated piperazine derivative and the sulfoxide of the parent compound.
Caption: Postulated metabolic pathways of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential for the identification, quantification, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule would be expected to fragment at the ester linkage and the bonds of the piperazine side chain. The fragmentation pattern can provide valuable information for structural confirmation.[4] Specific mass spectral data and fragmentation analysis for this compound are not widely published.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely be suitable for the analysis of this compound.[5][6][7][8] The detection wavelength would be selected based on the UV absorbance maxima of the molecule.
Experimental Protocol: Hypothetical HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by UV-Vis spectrophotometry.
-
Column Temperature: 30 °C.
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound standard and sample in a suitable diluent (e.g., mobile phase).
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound, encompassing its synthesis, physicochemical properties, pharmacological profile, and analytical characterization. While specific experimental data for this compound is limited in the publicly available literature, this document consolidates the known information and provides a framework for further research and development. A deeper understanding of the structure-activity relationships, detailed metabolic pathways, and comprehensive analytical methods will be crucial for the potential advancement of this compound as a therapeutic agent.
References
- 1. echemi.com [echemi.com]
- 2. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Metofenazate: A Deep Dive into its Discovery and Scientific History
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of metofenazate. This document collates available scientific information to offer a detailed understanding of this phenothiazine derivative.
This compound, also known by its alternative names Methophenazine, Frenolon, and Phrenolon, is a phenothiazine derivative that has been noted for its activity as a calmodulin inhibitor. While its clinical use and research profile are not as extensive as other prominent phenothiazines, understanding its scientific journey provides valuable insights into the structure-activity relationships and pharmacological nuances of this class of compounds.
Chemical and Physical Properties
A foundational understanding of a compound begins with its chemical and physical characteristics. This compound's properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C31H36ClN3O5S |
| Molecular Weight | 598.15 g/mol |
| CAS Number | 388-51-2 |
| IUPAC Name | 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate |
| Synonyms | Methophenazine, Frenolon, Phrenolon |
The Discovery of this compound: An Obscure History
The precise details surrounding the discovery of this compound, including the specific researchers, institutions, and the exact year of its synthesis, are not well-documented in readily accessible scientific literature. It emerged during a period of intense research and development into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the early 1950s. The general timeline of antipsychotic drug discovery, which saw the introduction of numerous phenothiazines between 1954 and 1975, provides a likely timeframe for its initial synthesis and investigation.[1]
The development of phenothiazine derivatives was a landmark in medicinal chemistry, with research efforts focused on modifying the core structure to enhance therapeutic efficacy and alter side-effect profiles.[2]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the general synthesis of phenothiazine derivatives can be described. The core phenothiazine structure was first synthesized by Bernthsen in 1883.[2] Modern syntheses often involve the cyclization of 2-substituted diphenyl sulfides.[2] The synthesis of various phenothiazine derivatives typically involves the reaction of diphenylamine with sulfur to form the 10H-phenothiazine core, which is then further modified.[3]
A logical synthetic pathway for this compound, based on its structure, would likely involve the following key steps:
References
Metofenazate: A Technical Overview of a Selective Calmodulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on Metofenazate is compiled from limited publicly available data. This document is intended for informational purposes and highlights the scarcity of comprehensive research on this compound.
Introduction
This compound (also known as Methophenazine, Frenolon, and Phrenolon) is a phenothiazine derivative identified as a selective calmodulin (CaM) inhibitor.[1] Its chemical structure is related to other phenothiazine antipsychotics. Despite its early identification and classification, comprehensive pharmacological data on this compound remains sparse in the scientific literature, with most of the available information dating back several decades. This guide summarizes the existing knowledge on its pharmacological properties.
Mechanism of Action
The primary established mechanism of action for this compound is the selective inhibition of calmodulin.[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by modulating the activity of a wide range of enzymes and proteins.
This compound's interaction with calmodulin is characterized by its high selectivity over troponin C, another calcium-binding protein involved in muscle contraction.[1] As a phenothiazine, the inhibitory action of this compound on calmodulin is likely mediated through both hydrophobic and ionic interactions with the protein.
Pharmacodynamics
In Vitro Activity
Quantitative data on the in vitro pharmacodynamics of this compound is limited to a single study from 1985. The key findings from this study are summarized in Table 1.
Table 1: In Vitro Pharmacodynamic Properties of this compound [1]
| Parameter | Value | Description |
| Calmodulin-Dye Complex Interaction | 6 µmol/L (half maximal fluorescence enhancement) | Concentration of this compound required to produce half of the maximum change in fluorescence of a dye-calmodulin complex, indicating binding. |
| Phosphodiesterase Inhibition (Ki) | 7 µmol/L | The inhibition constant for the calmodulin-dependent stimulation of phosphodiesterase, indicating the potency of this compound in blocking this CaM-mediated enzymatic activity. |
| Troponin C Interaction | No influence up to 1000 µmol/L | Demonstrates high selectivity for calmodulin over troponin C. |
Qualitative Pharmacodynamic Effects
Descriptive reports suggest that this compound, under the name Frenolon, was used in psychiatric practice. Its effects are described as having a weak antipsychotic activity combined with a stimulating effect.[2] It was also reported to possess some sedative properties without inducing significant lethargy and to have antiemetic effects.[2] The therapeutic onset was noted to be gradual, appearing within 2 to 5 days of treatment initiation.[2]
Pharmacokinetics
There is no publicly available quantitative data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Clinical Efficacy and Safety
No formal, peer-reviewed clinical trial data for this compound is readily available. Descriptive information suggests its use in specific psychiatric conditions, such as certain forms of schizophrenia and severe neurotic diseases.[2]
Adverse Effects
Reported side effects, primarily from non-peer-reviewed sources, include insomnia, facial swelling, dizziness, and skin rash.[2] More frequent complications are reported to be extrapyramidal disorders, with a predominance of akathisia.[2]
Contraindications
This compound is reported to be contraindicated in individuals with severe liver or kidney disease, certain heart conditions with conduction disorders, blood diseases, and depression.[2] Its use during pregnancy and lactation is also contraindicated.[2]
Experimental Protocols (Generalized)
Detailed experimental protocols for the studies conducted on this compound are not available. The following are generalized methodologies for the types of assays used to characterize calmodulin inhibitors.
Calmodulin-Binding Assay (Fluorescence-Based)
This assay typically measures the change in fluorescence of a probe upon the binding of an inhibitor to calmodulin.
Figure 1: Generalized workflow for a fluorescence-based calmodulin binding assay.
-
Reagents: Purified calmodulin, a fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid [ANS] or a dansylated calmodulin derivative), assay buffer containing calcium chloride.[3]
-
Procedure: a. Calmodulin and the fluorescent probe are incubated together in the assay buffer. b. A baseline fluorescence reading is taken. c. This compound is added at various concentrations. d. The change in fluorescence intensity is measured after an incubation period.
-
Analysis: The change in fluorescence is plotted against the concentration of this compound to determine the concentration at which half-maximal effect (EC₅₀) is observed.
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of an inhibitor to block the calmodulin-stimulated activity of a phosphodiesterase enzyme.
References
Metofenazate: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Metofenazate, a phenothiazine derivative recognized for its selective inhibition of calmodulin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate[1][2] |
| CAS Number | 388-51-2 (Parent Compound)[2][3] |
| 522-23-6 (Fumarate Salt) | |
| Synonyms | Methophenazine[2][4] |
| Molecular Formula | C₃₁H₃₆ClN₃O₅S |
| Molecular Weight | 598.2 g/mol |
Mechanism of Action
This compound functions as a selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals in eukaryotic cells. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, thereby modulating a wide array of cellular processes.
This compound exerts its inhibitory effect by binding directly to calmodulin in a Ca²⁺-dependent manner. This interaction prevents calmodulin from activating its downstream targets, such as cyclic nucleotide phosphodiesterase. Notably, this compound has been shown to be more selective for calmodulin over other calcium-binding proteins like troponin C, making it a valuable tool for distinguishing between cellular processes mediated by these different proteins[5].
Quantitative Data
The inhibitory potency of this compound on calmodulin-mediated enzyme activity has been quantitatively assessed. The following table summarizes a key finding from in vitro studies.
| Parameter | Value | Enzyme System | Comments |
| Ki | 7 µmol/L[5] | Calmodulin-dependent cyclic nucleotide phosphodiesterase | This compound completely inhibited the calmodulin-dependent stimulation of the enzyme. |
Experimental Protocols
This section outlines a representative experimental protocol for determining the inhibitory activity of this compound on calmodulin-dependent cyclic nucleotide phosphodiesterase. This protocol is based on methodologies described for phenothiazine-based calmodulin inhibitors.
Objective: To determine the inhibitory constant (Ki) of this compound for the calmodulin-dependent activation of cyclic nucleotide phosphodiesterase (PDE).
Materials:
-
This compound
-
Calmodulin (bovine brain)
-
Calmodulin-deficient cyclic nucleotide phosphodiesterase (PDE1)
-
Calcium Chloride (CaCl₂)
-
EGTA
-
Tris-HCl buffer
-
Cyclic adenosine monophosphate (cAMP)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Inorganic pyrophosphatase
-
Reagents for phosphate determination (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with a defined concentration of CaCl₂ to achieve a specific free Ca²⁺ concentration).
-
Prepare solutions of calmodulin, PDE1, cAMP, 5'-nucleotidase, and inorganic pyrophosphatase in the assay buffer.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well microplate.
-
Each reaction should contain the assay buffer, a fixed concentration of calmodulin, PDE1, and varying concentrations of this compound.
-
Include control reactions:
-
Basal activity (no calmodulin)
-
Fully activated (calmodulin without inhibitor)
-
Inhibitor controls (this compound without enzyme or calmodulin)
-
-
-
Enzymatic Reaction:
-
Pre-incubate calmodulin with the desired concentrations of this compound and CaCl₂ for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
Initiate the reaction by adding PDE1 and the substrate, cAMP.
-
Allow the reaction to proceed for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the PDE reaction (e.g., by boiling or adding a stop solution).
-
-
Conversion to Inorganic Phosphate:
-
Add 5'-nucleotidase and inorganic pyrophosphatase to the reaction mixture to convert the product of the PDE reaction (AMP) to adenosine and inorganic phosphate.
-
Incubate for a sufficient time to ensure complete conversion.
-
-
Quantification:
-
Add a colorimetric reagent for phosphate detection (e.g., malachite green).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the sample readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the fully activated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀, taking into account the concentration of calmodulin and its affinity for the enzyme.
-
Signaling Pathway
This compound intervenes in the calcium/calmodulin signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its broader pharmacological profile and in vivo effects is warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase by phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Metofenazate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metofenazate, a phenothiazine derivative with significant pharmacological activity. It delves into its synonyms, core mechanism of action as a calmodulin and dopamine D2 receptor antagonist, quantitative data from experimental studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synonyms and Chemical Identity
This compound is known by several synonyms, reflecting its history and various salt forms. Understanding these alternative names is crucial for a comprehensive literature search and chemical inventory management.
-
Methophenazine [1]
-
Frenolon
-
Phrenolon
-
This compound difumarate
-
Methophenazine difumarate
-
Methophenazate acid fumarate
Chemically, this compound is 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate. Its molecular formula is C₃₁H₃₆ClN₃O₅S.
Quantitative Data
This compound's primary pharmacological actions are the inhibition of calmodulin and the antagonism of the dopamine D2 receptor. The following table summarizes key quantitative data from in vitro studies that characterize these interactions.
| Parameter | Value | Target/Assay | Notes |
| Ki | 7 µmol/L | Calmodulin-dependent cyclic nucleotide phosphodiesterase | Inhibition constant, indicating the concentration required to produce half-maximum inhibition.[1] |
| Concentration for half-maximal fluorescence enhancement | 6 µmol/L | Calmodulin-dye complex | This value reflects the concentration at which this compound causes a 50% increase in fluorescence, indicating binding to calmodulin.[1] |
| Effect on Actomyosin ATPase | No significant effect | Troponin C mediated Ca²⁺ stimulation of actomyosin ATPase | Unlike some other calmodulin inhibitors, this compound shows selectivity for calmodulin over troponin C.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of this compound with its primary targets.
Calmodulin-Binding Pull-Down Assay
This assay is used to qualitatively or semi-quantitatively assess the binding of a compound, such as this compound, to calmodulin.
Materials:
-
Calmodulin-agarose beads (or other calmodulin-immobilized resin)
-
Cell or tissue lysate containing target proteins
-
Binding buffer (e.g., Tris-HCl buffer with CaCl₂)
-
Wash buffer (Binding buffer with a mild detergent like Tween-20)
-
Elution buffer (e.g., Tris-HCl buffer with EGTA to chelate Ca²⁺)
-
This compound stock solution
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Preparation of Lysate: Prepare a protein lysate from the cells or tissue of interest using a suitable lysis buffer.
-
Equilibration of Calmodulin Beads: Wash the calmodulin-agarose beads with binding buffer to equilibrate them.
-
Binding of this compound: Incubate the equilibrated calmodulin beads with varying concentrations of this compound in the binding buffer. A control with no this compound should be included.
-
Incubation with Lysate: Add the cell or tissue lysate to the beads and incubate with gentle agitation to allow calmodulin-binding proteins to interact with the calmodulin on the beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the calmodulin beads using the elution buffer. The chelation of Ca²⁺ by EGTA will disrupt the Ca²⁺-dependent binding of many proteins to calmodulin.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known calmodulin-binding proteins to assess the inhibitory effect of this compound on these interactions.
Phosphodiesterase (PDE) Inhibition Assay
This assay quantitatively measures the inhibitory effect of a compound on the activity of calmodulin-dependent phosphodiesterase.
Materials:
-
Purified calmodulin
-
Purified cyclic nucleotide phosphodiesterase (e.g., PDE1)
-
Substrate (e.g., cAMP or cGMP)
-
Assay buffer (containing appropriate ions and pH)
-
This compound stock solution
-
Method for detecting the product of the PDE reaction (e.g., malachite green assay for phosphate or a fluorescent-based assay)
Protocol:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer, calmodulin, and phosphodiesterase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the reaction at a controlled temperature for a specific time.
-
Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ or Ki value.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects, particularly its antipsychotic properties, through a dual mechanism of action: inhibition of calmodulin and antagonism of the dopamine D2 receptor.
Calmodulin Inhibition Pathway
Calmodulin is a ubiquitous intracellular Ca²⁺ sensor that regulates a multitude of cellular processes by activating various enzymes and proteins. By binding to the Ca²⁺-calmodulin complex, this compound prevents its interaction with downstream targets, thereby inhibiting their activity.
Dopamine D2 Receptor Antagonism Pathway
As a typical antipsychotic, this compound acts as an antagonist at dopamine D2 receptors, particularly in the mesolimbic pathway of the brain. This blockade is believed to be the primary mechanism for its antipsychotic effects.
Conclusion
This compound is a pharmacologically active compound with a well-defined dual mechanism of action involving calmodulin inhibition and dopamine D2 receptor antagonism. This guide provides essential technical information, including quantitative data and experimental protocols, to support further research and development of this and related compounds. The provided signaling pathway diagrams offer a visual representation of its molecular interactions, aiding in the conceptual understanding of its effects. Further investigation into the specific binding affinities at various receptor subtypes and a more detailed elucidation of its downstream signaling consequences will continue to be valuable areas of research.
References
Metofenazate: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate is a phenothiazine derivative that has been investigated for its antipsychotic and calmodulin inhibitory activities. A thorough understanding of its physical and chemical properties is fundamental for research, drug development, and analytical method development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound, with the IUPAC name 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate, is a complex organic molecule. Its physicochemical properties are summarized in the table below. It is important to note that this compound is often available as a difumarate salt, which can influence its properties such as molecular weight and solubility.
| Property | Value | Salt Form | Reference |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate | Base | [1] |
| CAS Number | 388-51-2 | Base | [2][3] |
| CAS Number | 522-23-6 | Difumarate | [2] |
| Molecular Formula | C₃₁H₃₆ClN₃O₅S | Base | [2][4] |
| Molecular Formula | C₃₉H₄₄ClN₃O₁₃S | Difumarate | [5] |
| Molecular Weight | 598.15 g/mol | Base | [2][3][6] |
| Molecular Weight | 830.3 g/mol | Difumarate | [5] |
| Appearance | Colorless to light yellow oil | Base | [3] |
| Melting Point | 102-107 °C | Base | [2] |
| Boiling Point | Data not available | - | |
| Solubility | Soluble in DMSO (100 mg/mL) | Base | [3] |
| pKa | Data not available | - | |
| logP (predicted) | 6.3 | Base | [1] |
| Stereochemistry | Achiral | Difumarate | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination and verification of the physicochemical properties of this compound. Below are generalized yet detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a general outline of which is provided below. This protocol is based on synthetic strategies for similar phenothiazine derivatives.
Materials:
-
2-chlorophenothiazine
-
1-bromo-3-chloropropane
-
Piperazine
-
2-hydroxyethylpiperazine
-
3,4,5-trimethoxybenzoyl chloride
-
Sodium hydride (NaH)
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Acetone
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation of 2-chlorophenothiazine: 2-chlorophenothiazine is reacted with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF to yield 10-(3-chloropropyl)-2-chlorophenothiazine.
-
Coupling with Piperazine: The resulting intermediate is then coupled with an excess of piperazine in a solvent like acetone with a base such as potassium carbonate to form 1-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.
-
Esterification: In a separate reaction, 2-hydroxyethylpiperazine is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane to produce 2-(piperazin-1-yl)ethyl 3,4,5-trimethoxybenzoate.
-
Final Coupling: The two key intermediates are then coupled to yield this compound.
-
Purification: The crude product is purified using column chromatography on silica gel.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of the purified solid this compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded. For this compound base, a melting point of 102-107 °C has been reported[2].
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be developed for the analysis of this compound to determine its purity and for quantification in various matrices.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations and the sample solution in the mobile phase or a compatible solvent.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms to determine the retention time, peak area, and purity of this compound.
Mechanism of Action: Calmodulin Inhibition
This compound is known to be an inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting calmodulin, this compound can disrupt these pathways, which is believed to be the basis of its pharmacological effects.
The binding of calcium ions to calmodulin induces a conformational change, activating it. The active Ca²⁺/Calmodulin complex then interacts with and modulates the activity of various downstream effector proteins, such as calcineurin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs). This compound exerts its inhibitory effect by binding to the active calmodulin complex, thereby preventing it from interacting with its target proteins and disrupting the downstream signaling cascade.
Conclusion
This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with foundational experimental protocols for its synthesis and analysis. The visualization of its mechanism of action as a calmodulin inhibitor offers a clear perspective for researchers in the field. Further experimental determination of properties like boiling point, pKa, and logP, as well as detailed spectroscopic analysis, will be crucial for a more complete characterization of this compound and to facilitate its potential therapeutic applications.
References
- 1. egpat.com [egpat.com]
- 2. mdpi.com [mdpi.com]
- 3. BMRB Featured System: Calmodulin [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Metofenazate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Metofenazate, a phenothiazine derivative, is a compound of interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing research and developing viable pharmaceutical formulations. This technical guide provides a comprehensive overview of available data on the solubility and stability of this compound, alongside detailed experimental protocols for its assessment.
Core Physicochemical Properties
This compound is characterized by its phenothiazine core structure, which significantly influences its chemical behavior. Key properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆ClN₃O₅S | --INVALID-LINK-- |
| Molecular Weight | 598.2 g/mol | --INVALID-LINK-- |
| Appearance | Solid | [Various Supplier Data] |
| LogP | 5.77 | [Calculated] |
Solubility Profile
Qualitative Solubility:
This compound is generally described as being soluble in dimethyl sulfoxide (DMSO). Its aqueous solubility is expected to be low and pH-dependent, a common characteristic of basic compounds like phenothiazine derivatives.
Quantitative Solubility Data:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the original solubility in mg/mL.
Logical Workflow for Solubility Determination
In Vitro Profile of Metofenazate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofenazate, a phenothiazine derivative also known as Methophenazine, is a selective calmodulin (CaM) inhibitor. This document provides a comprehensive overview of the in vitro studies on this compound, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental protocols. Quantitative data from various assays are summarized to provide a clear understanding of its biochemical and cellular activities. The information presented herein is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. A key distinguishing feature of this compound is its selective inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By modulating calmodulin activity, this compound has the potential to influence a wide range of physiological processes, making it a subject of interest for various therapeutic applications. This guide will delve into the in vitro experimental data that elucidates the molecular mechanisms underlying the effects of this compound.
Mechanism of Action: Calmodulin Inhibition
The primary mechanism of action of this compound is the selective inhibition of calmodulin. This interaction has been characterized through various in vitro assays, which are detailed below.
Quantitative Data on Calmodulin Inhibition
The inhibitory potency of this compound against calmodulin has been quantified using different experimental approaches. The key parameters are summarized in the table below.
| Assay Type | Parameter | Value (µmol/L) | Target | Source |
| Phosphodiesterase Inhibition Assay | Kᵢ | 7 | Calmodulin-dependent cyclic nucleotide phosphodiesterase | [1] |
| Fluorescence Enhancement Assay | Half-maximal effect | 6 | Calmodulin-dye complex | [1] |
Table 1: In Vitro Inhibition of Calmodulin by this compound [1]
Experimental Protocol: Calmodulin-Dependent Phosphodiesterase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of cyclic nucleotide phosphodiesterase that is dependent on calmodulin for its function.
Principle: Calmodulin, in the presence of Ca²⁺, activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibitory effect of this compound is determined by quantifying the reduction in PDE activity.
Materials:
-
Calmodulin
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)
-
cAMP
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Detection reagents for AMP or a system to measure the disappearance of cAMP.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and phosphodiesterase.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, cAMP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction.
-
Quantify the amount of AMP produced or the remaining cAMP using a suitable method (e.g., HPLC, colorimetric assay, or radiometric assay).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Kᵢ value.
Figure 1: Workflow for Calmodulin-Dependent Phosphodiesterase Inhibition Assay.
Selectivity Profile
A significant finding from in vitro studies is the selectivity of this compound for calmodulin over other calcium-binding proteins like troponin C. In a fluorescence-based assay, this compound did not significantly influence the fluorescence of a troponin C-dye complex at concentrations up to 1000 µmol/L, whereas it showed a half-maximal fluorescence enhancement of the calmodulin-dye complex at 6 µmol/L[1]. This selectivity is crucial as it suggests a more targeted pharmacological effect with potentially fewer off-target effects related to troponin C modulation in muscle tissue.
Effects on Downstream Signaling Pathways
By inhibiting calmodulin, this compound is expected to modulate the activity of various downstream effector proteins that are dependent on Ca²⁺/calmodulin signaling.
Calmodulin-Dependent Kinases (CaMKs)
Calmodulin-dependent kinases, such as CaMKII, are critical mediators of calcium signaling in numerous cellular processes, including neurotransmission and gene expression. As a calmodulin inhibitor, this compound is predicted to inhibit the activation of CaMKII. Direct quantitative in vitro studies on the effect of this compound on CaMKII activity are currently limited. However, the established inhibition of calmodulin strongly implies an indirect inhibitory effect on CaMKII activation.
Figure 2: Proposed inhibitory effect of this compound on the CaMKII signaling pathway.
Interaction with Neurotransmitter Receptors
Phenothiazines are well-known for their interactions with various neurotransmitter receptors, particularly dopamine receptors.
Dopamine D2 Receptor Binding
Experimental Protocol: Dopamine D2 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the D2 receptor is a competitive radioligand binding assay using [³H]-spiperone.
Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand ([³H]-spiperone) that has a high affinity for the D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from transfected cell lines or brain tissue)
-
[³H]-spiperone (radioligand)
-
This compound (test compound)
-
A non-radiolabeled D2 receptor antagonist for determining non-specific binding (e.g., haloperidol or unlabeled spiperone)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the D2 receptor-containing membranes with varying concentrations of this compound.
-
Add a fixed concentration of [³H]-spiperone to the incubation mixture.
-
For determining non-specific binding, a separate set of tubes containing a high concentration of a non-radiolabeled antagonist is included.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Figure 3: Workflow for Dopamine D2 Receptor Binding Assay.
In Vitro Cytotoxicity
The cytotoxic potential of this compound is an important parameter for evaluating its therapeutic window. While specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively documented in the readily available literature, the general experimental approach to determine cytotoxicity is well-established.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The in vitro data presented in this guide highlight this compound as a selective calmodulin inhibitor with a Ki of 7 µmol/L for calmodulin-dependent phosphodiesterase. Its selectivity for calmodulin over troponin C suggests a favorable profile for targeted therapeutic intervention in pathways regulated by Ca²⁺/calmodulin signaling. While its interaction with dopamine D2 receptors is anticipated based on its phenothiazine structure, further quantitative binding studies are needed to fully characterize this aspect of its pharmacology. Similarly, comprehensive cytotoxicity screening across various cell lines will be essential to define its therapeutic index. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the in vitro properties of this compound and explore its potential in drug discovery and development.
References
Unveiling the Biological Activity of Metofenazate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate, a phenothiazine derivative, has been identified as a potent and selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating calmodulin-mediated signaling pathways and for professionals involved in the development of novel therapeutic agents targeting these pathways.
Core Mechanism of Action: Calmodulin Inhibition
This compound exerts its biological effects primarily through the direct inhibition of calmodulin. This interaction is calcium-dependent, a characteristic feature of many phenothiazine-based calmodulin antagonists. In the presence of calcium ions (Ca²⁺), calmodulin undergoes a conformational change, exposing hydrophobic domains that are crucial for its interaction with and activation of downstream target enzymes. This compound is believed to bind to these exposed hydrophobic regions on Ca²⁺-activated calmodulin, thereby preventing it from interacting with and activating its target proteins. This blockade of calmodulin's function disrupts the numerous signaling cascades that are dependent on its activity.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against calmodulin has been quantified in various in vitro assays. These studies highlight its efficacy and selectivity, particularly in comparison to other well-known calmodulin inhibitors like trifluoperazine (TFP).
| Parameter | Value | Assay | Reference |
| Ki (Inhibition Constant) | 7 µmol/l | Calmodulin-dependent cyclic nucleotide phosphodiesterase activation | [1] |
| Concentration for Half-Maximal Fluorescence Enhancement | 6 µmol/l | Fluorescence-based calmodulin binding assay with 3,3'-dipropylthiocarbocyanine iodide | [1] |
This compound has been shown to be a more selective inhibitor of calmodulin compared to trifluoperazine. While TFP also inhibits troponin C, another calcium-binding protein, this compound demonstrates a significantly lower affinity for troponin C, making it a more specific tool for studying calmodulin-mediated processes.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. The following sections outline the key experimental protocols used to characterize this compound's interaction with calmodulin.
Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Activation Assay
This assay is a functional assessment of calmodulin inhibition. Calmodulin activates cyclic nucleotide phosphodiesterase, which in turn hydrolyzes cyclic nucleotides like cAMP. An inhibitor of calmodulin will prevent this activation, leading to a decrease in PDE activity.
Principle:
The activity of calmodulin-dependent PDE is measured in the presence and absence of the inhibitor (this compound). The concentration of the inhibitor that produces 50% inhibition of the maximal calmodulin-stimulated PDE activity (IC50) can be determined, and from this, the inhibition constant (Ki) can be calculated.
Illustrative Protocol:
-
Reagents:
-
Purified calmodulin
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (e.g., from bovine brain)
-
Cyclic adenosine monophosphate (cAMP) as substrate
-
Snake venom nucleotidase (e.g., from Crotalus atrox) to convert AMP to adenosine
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
CaCl₂
-
This compound stock solution
-
-
Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, and a defined concentration of cAMP. b. Add a fixed amount of calmodulin and phosphodiesterase to the reaction mixture. c. To experimental tubes, add varying concentrations of this compound. Control tubes will not contain the inhibitor. d. Initiate the reaction by adding the enzyme mixture to the substrate mixture. e. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration. f. Stop the reaction by adding a stopping reagent (e.g., EDTA to chelate Ca²⁺). g. Add snake venom nucleotidase and inorganic pyrophosphatase and incubate further to convert the product AMP to adenosine and inorganic phosphate. h. Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate assay).
-
Data Analysis:
-
Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of calmodulin and its affinity for the enzyme.
-
Fluorescence-Based Calmodulin Binding Assay
This assay directly measures the binding of the inhibitor to calmodulin by monitoring changes in the fluorescence of a probe.
Principle:
The fluorescent dye 3,3'-dipropylthiocarbocyanine iodide exhibits enhanced fluorescence upon binding to the hydrophobic regions of calmodulin that are exposed in the presence of Ca²⁺. An inhibitor that competes for these binding sites will displace the dye, leading to a change in fluorescence.
Illustrative Protocol:
-
Reagents:
-
Purified calmodulin
-
3,3'-dipropylthiocarbocyanine iodide (fluorescent probe)
-
Tris-HCl buffer
-
CaCl₂
-
This compound stock solution
-
-
Procedure: a. Prepare a solution containing Tris-HCl buffer, CaCl₂, and a fixed concentration of calmodulin. b. Add the fluorescent dye to the calmodulin solution. c. Measure the baseline fluorescence of the calmodulin-dye complex using a spectrofluorometer at the appropriate excitation and emission wavelengths. d. Add increasing concentrations of this compound to the solution. e. After each addition, allow the system to equilibrate and measure the fluorescence intensity.
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
The concentration of this compound that causes a half-maximal change in fluorescence corresponds to the EC50 value, which is an indicator of its binding affinity.
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on the Calmodulin signaling pathway.
Caption: Workflow for the Calmodulin-Dependent PDE Activation Assay.
Caption: Workflow for the Fluorescence-Based Calmodulin Binding Assay.
Conclusion
This compound stands out as a selective and potent inhibitor of calmodulin. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for its use as a research tool to dissect calmodulin-dependent signaling pathways. Further investigation into its broader pharmacological profile and in vivo efficacy is warranted to explore its potential therapeutic applications. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the core concepts related to this compound's biological activity.
References
Metofenazate: A Technical Guide to its Relationship with Phenothiazines, Calmodulin Inhibition, and Dopaminergic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metofenazate, a derivative of the phenothiazine class of compounds, presents a unique pharmacological profile characterized by its potent and selective inhibition of calmodulin. This technical guide provides an in-depth analysis of this compound's chemical properties, its relationship to the broader class of phenothiazines, and its dual mechanism of action involving calmodulin inhibition and predicted dopamine D2 receptor antagonism. This document includes a compilation of available quantitative pharmacological data, detailed experimental protocols for relevant assays, and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction: this compound and the Phenothiazine Family
This compound is a piperazine-substituted phenothiazine, a chemical class renowned for its diverse pharmacological activities, most notably as antipsychotic agents. The core structure of phenothiazines consists of a tricyclic scaffold with a sulfur and a nitrogen atom in the central ring. Variations in the side chain at the nitrogen atom (position 10) and substitutions on the aromatic rings significantly influence their pharmacological properties.
This compound's structure, 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl 3,4,5-trimethoxybenzoate, places it within the piperazine subgroup of phenothiazines. This structural feature is typically associated with high potency in antagonizing dopamine D2 receptors, a key mechanism for the antipsychotic effects of many phenothiazines. However, this compound is also recognized as a selective inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates a multitude of cellular processes. This dual activity profile distinguishes this compound from many other phenothiazines and is the central focus of this guide.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and provide a comparative context with other relevant phenothiazines.
Table 1: Calmodulin Inhibition Data for this compound
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) for Calmodulin-Dependent Phosphodiesterase Stimulation | 7 µmol/L | Enzyme Inhibition Assay | [1] |
| Concentration for Half-Maximal Fluorescence Enhancement of Calmodulin-Dye Complex | 6 µmol/L | Fluorescence Spectroscopy | [1] |
Table 2: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazines (for comparative purposes)
| Compound | Ki (nM) for D2 Receptor | Reference |
| Chlorpromazine | 3.1 | [2] |
| Fluphenazine | 0.8 | [2] |
| Perphenazine | 0.6 | [2] |
| Thioridazine | 3.5 | [2] |
| This compound | Not Experimentally Determined (Predicted High Affinity) | - |
Note: A direct experimental value for the dopamine D2 receptor binding affinity of this compound was not found in the reviewed literature. However, based on the structure-activity relationships of phenothiazines, its piperazine side chain and chloro-substitution at position 2 strongly suggest a high affinity for the D2 receptor, likely in the low nanomolar range similar to other piperazine-containing phenothiazines like fluphenazine and perphenazine.
Signaling Pathways and Mechanism of Action
This compound's pharmacological effects are mediated through at least two distinct signaling pathways: dopamine D2 receptor antagonism and calmodulin inhibition.
Dopamine D2 Receptor Antagonism
As a phenothiazine with a piperazine side chain, this compound is predicted to act as a competitive antagonist at dopamine D2 receptors in the central nervous system. This action is the hallmark of typical antipsychotic drugs and is responsible for their efficacy in treating psychosis. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Metofenazate, with the systematic name 2-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate, is a compound belonging to the phenothiazine class of molecules. These compounds are known for their diverse pharmacological activities. This compound distinguishes itself through its potent and selective inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that transduces calcium signals in eukaryotic cells. By inhibiting calmodulin, this compound can modulate a wide array of cellular processes, including but not limited to, smooth muscle contraction, inflammation, and neurotransmission. The ability to selectively inhibit calmodulin makes this compound a significant research tool for dissecting the intricacies of calcium signaling pathways.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually broken down into two primary stages:
-
N-Alkylation of 2-Chlorophenothiazine: This step involves the formation of the core structure by attaching the piperazine-containing side chain to the nitrogen atom of the phenothiazine ring.
-
Esterification: The terminal hydroxyl group of the side chain is then esterified with 3,4,5-trimethoxybenzoic acid to yield the final this compound molecule.
A plausible retrosynthetic analysis suggests that the key precursors for this synthesis are 2-chlorophenothiazine and a suitably functionalized piperazine derivative.
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, the following general methodologies are based on well-established reactions for the synthesis of analogous phenothiazine derivatives. Researchers should optimize these conditions for the specific synthesis of this compound.
1. Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (Intermediate 1)
This intermediate can be synthesized by the mono-alkylation of 1-(2-hydroxyethyl)piperazine with 1-bromo-3-chloropropane.
-
Reaction: 1-(2-hydroxyethyl)piperazine is reacted with 1-bromo-3-chloropropane in the presence of a suitable base (e.g., potassium carbonate) and a solvent such as acetonitrile.
-
Work-up and Purification: The reaction mixture is typically filtered to remove the inorganic base, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
2. N-Alkylation of 2-Chlorophenothiazine to form 2-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}ethan-1-ol (Intermediate 2)
-
Reaction: 2-Chlorophenothiazine is reacted with Intermediate 1 in the presence of a strong base such as sodium hydride in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to proceed at a reasonable rate.
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. Purification can be achieved by column chromatography.
3. Esterification to Yield this compound
-
Reaction: Intermediate 2 is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine in an anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with an aqueous solution of a mild acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated solution of sodium bicarbonate and then brine. The organic layer is dried and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Data Presentation
As no specific experimental data for the synthesis of this compound was found, a table of quantitative data cannot be provided. Researchers undertaking this synthesis should meticulously record the following parameters to construct their own data tables:
| Parameter | Stage 1 (Intermediate 1) | Stage 2 (Intermediate 2) | Stage 3 (this compound) |
| Starting Material(s) | |||
| Reagents | |||
| Solvent(s) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (%) | |||
| Analytical Data (e.g., m.p., NMR, IR, MS) |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Calmodulin Signaling Pathway and Inhibition by this compound
Caption: Calmodulin signaling pathway and its inhibition by this compound.
Characterization Methods
The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the final compound and intermediates.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the ester carbonyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized molecule.
-
Melting Point: The melting point of the purified compound can be used as an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product.
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals. It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling strong bases like sodium hydride and corrosive reagents like 3,4,5-trimethoxybenzoyl chloride. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This document provides a foundational guide for the laboratory preparation of this compound. While a specific, detailed protocol is not currently available in the public domain, the proposed synthetic route and general methodologies offer a robust starting point for researchers. The successful synthesis and purification of this compound will provide a valuable chemical probe for the investigation of calmodulin-mediated cellular processes. It is recommended that any researcher attempting this synthesis performs small-scale pilot reactions to optimize conditions before scaling up.
Application Notes and Protocols for the Investigation of Metofenazate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate, also known as Methophenazine, is a phenothiazine derivative and a selective calmodulin inhibitor[1][2]. While specific research on the cellular effects of this compound in vitro is limited, its classification provides a strong basis for investigating its potential as a modulator of key cellular processes. Phenothiazine derivatives have been noted for their diverse biological activities, including cytotoxic effects against cancer cell lines[3][4][5][6]. As a calmodulin inhibitor, this compound is predicted to interfere with calcium-dependent signaling pathways, which are integral to cell proliferation, apoptosis, and autophagy[1].
These application notes provide a framework for the initial investigation of this compound in cell culture, offering generalized protocols and hypothesized mechanisms of action to guide experimental design.
Hypothesized Mechanism of Action
This compound's activity in cell culture is likely to be multifaceted, stemming from its dual identity as a phenothiazine and a calmodulin inhibitor.
-
Calmodulin Inhibition: Calmodulin is a primary intracellular calcium sensor that regulates a multitude of enzymes and proteins. By inhibiting calmodulin, this compound may disrupt downstream signaling cascades that are dependent on calcium, potentially leading to cell cycle arrest and the induction of apoptosis.
-
Induction of Apoptosis and Autophagy: Many phenothiazine derivatives have been shown to induce programmed cell death. The mechanism can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways[3][4]. It is plausible that this compound shares these properties.
The following diagram illustrates the hypothesized signaling pathways that may be affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl 3,4,5-trimethoxybenzoate | C31H36ClN3O5S | CID 9800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Animal Studies with Metofenazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate is a phenothiazine derivative that acts as a selective calmodulin (CaM) inhibitor.[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By inhibiting calmodulin, this compound can modulate various downstream processes, making it a subject of interest for research in areas such as neuropsychopharmacology and cell signaling. These application notes provide a guideline for conducting in vivo animal studies with this compound, offering protocols and dosage considerations based on available data for structurally and functionally related compounds.
Disclaimer: Specific in vivo quantitative data for this compound, including LD50 values and established therapeutic dosage ranges in animal models, is limited in publicly available literature. The quantitative data presented in the following tables are primarily based on studies of other phenothiazine derivatives and calmodulin inhibitors. Researchers must consider these values as a starting point and are strongly advised to conduct comprehensive dose-response and toxicity studies to determine the optimal and safe dosage range for this compound in their specific animal models and experimental paradigms.
Data Presentation: Dosage of Related Phenothiazines and Calmodulin Inhibitors in Animal Models
The following tables summarize in vivo dosage information for compounds structurally or functionally related to this compound. This data can serve as a reference for initial dose-finding studies.
Table 1: In Vivo Dosages of Phenothiazine Derivatives in Rodents
| Animal Model | Compound | Effect Studied | Dosing Regimen | Route of Administration | Reference |
| Mouse | Trifluoperazine | Reversal of neuropathic pain | 0.1 - 1.0 mg/kg | Oral (gavage) | [2] |
| Mouse | Trifluoperazine | Reversal of neuropathic pain | 0.1 - 0.5 mg/kg | Intraperitoneal (i.p.) | [2] |
| Rat | Promethazine | Sedation | 6.25 and 12.5 mg/kg | Oral (feeding) | [1] |
| Rat | Promethazine | Nociception (inhibition) | 20 - 40 mg/kg | Subcutaneous (s.c.) | [1] |
| Rat | Promethazine | Nociception (facilitation) | 1.25 - 5 mg/kg | Subcutaneous (s.c.) | [1] |
Table 2: In Vivo Dosages of Calmodulin Inhibitors in Rats
| Animal Model | Compound | Effect Studied | Dosing Regimen | Route of Administration | Reference |
| Rat | Calmidazolium | Spinal analgesia | 0.12 - 1 µmol/rat | Intrathecal | [3] |
| Rat | W-7 | Spinal analgesia | 0.25 - 2 µmol/rat | Intrathecal | [3] |
Experimental Protocols
The following are generalized protocols for in vivo studies involving the administration of a test compound like this compound to rodent models. These should be adapted based on the specific research question, animal model, and preliminary dose-finding results.
Protocol 1: General Administration and Observation
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the research objectives. House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose, or a solution containing a small percentage of DMSO for initial solubilization, further diluted in saline).
-
The final concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the animals, ensuring the administration volume is appropriate for the chosen route (e.g., 5-10 ml/kg for oral gavage in rats).
-
-
Dose-Finding Study (Acute Toxicity):
-
Begin with a low dose, guided by the data from related compounds (see Tables 1 and 2).
-
Administer single escalating doses of this compound to small groups of animals.
-
Observe animals closely for signs of toxicity (e.g., sedation, ataxia, respiratory distress, changes in body weight) for at least 24-48 hours post-administration.
-
Determine the Maximum Tolerated Dose (MTD) and potential dose-limiting toxicities.
-
-
Experimental Groups:
-
Vehicle Control Group: Receives the vehicle solution only.
-
This compound Treatment Groups: Receive different doses of this compound.
-
Positive Control Group (Optional): Receives a known compound with a similar mechanism of action or expected effect.
-
-
Administration:
-
Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Ensure proper handling and technique to minimize stress to the animals.
-
-
Post-Administration Monitoring:
-
Monitor animals at regular intervals for behavioral changes, clinical signs, and any adverse effects.
-
Record all observations systematically.
-
-
Endpoint Analysis:
-
At the end of the study, collect relevant tissues or samples for analysis (e.g., blood for pharmacokinetic analysis, brain tissue for target engagement studies).
-
Perform behavioral tests at specified time points post-dosing, depending on the study's objectives.
-
Protocol 2: Assessment of CNS Effects (e.g., Sedation)
This protocol is adapted from studies on other phenothiazines.[1]
-
Acclimation: Acclimate animals to the testing room and equipment (e.g., open field arena, rotarod) for several days before the experiment.
-
Baseline Measurement: Record baseline locomotor activity or performance on the rotarod for each animal before drug administration.
-
Administration: Administer this compound or vehicle control as described in Protocol 1.
-
Behavioral Testing:
-
Open Field Test: At a predetermined time after dosing, place the animal in the center of an open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 10-30 minutes). A decrease in activity may indicate a sedative effect.
-
Rotarod Test: Place the animal on a rotating rod with accelerating speed and record the latency to fall. A decreased latency to fall can indicate motor impairment or sedation.
-
-
Data Analysis: Compare the behavioral parameters between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound as a Calmodulin inhibitor.
Caption: General experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for the Analytical Detection of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of Metofenazate. The methodologies outlined below are based on common analytical techniques employed for the analysis of pharmaceutical compounds, particularly those with structural similarities to this compound, a phenothiazine derivative. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the routine analysis of pharmaceuticals.[1][2] This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
a. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Data acquisition and processing software
b. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Formic acid or triethylamine (for pH adjustment)
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-310 nm). For phenothiazine derivatives, a common detection wavelength is 254 nm.[3]
-
Run Time: Approximately 10 minutes
d. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation (for pharmaceutical dosage forms):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a suitable volume of diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection of this compound in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[4][5][6] This technique allows for the quantification of trace levels of the drug and its metabolites.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocol
a. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 or similar reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[5]
b. Reagents and Materials:
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Purified water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate or ammonium acetate.
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).
c. Chromatographic Conditions:
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 - 10 µL.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the Internal Standard need to be determined by direct infusion of the standards into the mass spectrometer.
-
Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).
e. Sample Preparation (from biological matrix, e.g., plasma):
i. Protein Precipitation (PPT):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
ii. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate and reconstitute as described in the PPT method.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile pharmaceutical compounds like this compound, GC-MS can be an alternative, potentially requiring derivatization to increase volatility and thermal stability.[7]
Considerations for Method Development:
-
Derivatization: A derivatization step, such as silylation, may be necessary to make this compound amenable to GC analysis.
-
Injector Temperature: The injector temperature must be optimized to ensure efficient volatilization without thermal degradation.[7]
-
GC Column: A non-polar or medium-polarity column would likely be suitable.
-
Oven Temperature Program: A temperature gradient will be required to achieve good chromatographic separation.
-
MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, and characteristic fragment ions would be monitored for quantification.
Due to the likely requirement for derivatization and the potential for thermal degradation, HPLC and LC-MS/MS are generally preferred for the analysis of this compound.
Method Validation
All analytical methods developed for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
-
Stability: The stability of the analyte in the prepared solutions over a certain period.[2]
By following these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can confidently establish reliable analytical methods for the detection and quantification of this compound in various sample matrices.
References
- 1. jocpr.com [jocpr.com]
- 2. A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, Mometasone Furoate and Methylparaben – Oriental Journal of Chemistry [orientjchem.org]
- 3. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. fda.gov.tw [fda.gov.tw]
- 7. brjac.com.br [brjac.com.br]
Application Note: High-Performance Liquid Chromatography for the Analysis of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Metofenazate, a phenothiazine derivative with antipsychotic properties. The described protocol is designed for accuracy, precision, and high-throughput screening in research and quality control environments. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis.
Introduction
This compound, a selective calmodulin inhibitor, is a member of the phenothiazine class of antipsychotic drugs.[1] Its chemical structure, 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate, necessitates a reliable analytical method for its determination in various matrices.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and resolution. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of phenothiazine derivatives.[3][4][5]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
A reliable starting point for the analysis of phenothiazine derivatives involves a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer.[3][4]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The gradient and mobile phase composition may require optimization based on the specific HPLC system and column used.
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent. This solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, 30% B) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be necessary. For example, a tablet could be crushed, and the active ingredient extracted with methanol, followed by filtration through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method. These values should be determined during method validation in your laboratory.
| Parameter | Expected Value |
| Retention Time (min) | ~ 7.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Hypothetical)
As this compound is a calmodulin inhibitor, the following diagram illustrates its general mechanism of action.
Caption: Inhibition of the Calmodulin signaling pathway by this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is suitable for routine quality control and research applications. As with any analytical method, validation should be performed in the target laboratory to ensure its suitability for the intended purpose.
References
- 1. This compound | calmodulin inhibitor | CAS# 388-51-2 | InvivoChem [invivochem.com]
- 2. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl 3,4,5-trimethoxybenzoate | C31H36ClN3O5S | CID 9800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate is a phenothiazine derivative with antipsychotic properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the analysis of pharmaceuticals like this compound. This document provides a detailed, albeit proposed, protocol for the mass spectrometry analysis of this compound, based on its chemical properties and the known behavior of similar phenothiazine compounds in mass spectrometry.
Disclaimer: The following protocol is a proposed methodology based on the chemical structure of this compound and general principles of mass spectrometry for related compounds. Due to the limited availability of published, validated methods for this compound, this protocol should be considered a starting point for method development and will require in-house validation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental for developing a robust analytical method.
| Property | Value |
| Chemical Name | 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl 3,4,5-trimethoxybenzoate |
| Molecular Formula | C31H36ClN3O5S |
| Molecular Weight | 598.15 g/mol |
| CAS Number | 388-51-2 |
| Chemical Structure | |
| [Image of this compound chemical structure would be placed here if image generation were possible] |
Proposed LC-MS/MS Method for this compound Analysis
This section outlines a hypothetical yet detailed protocol for the quantitative analysis of this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode, which is common for amine-containing compounds like this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is proposed for the clean-up and concentration of this compound from a biological matrix such as human plasma.
Materials:
-
SPE Cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Formic acid (0.1% in water, LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar phenothiazine, like perphenazine-d8, at a known concentration)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma sample, add 20 µL of the internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 40% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are predicted based on the structure of this compound and common fragmentation pathways of phenothiazine compounds. These will require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Use |
| This compound | 598.2 | 143.1 | 35 | Quantifier |
| This compound | 598.2 | 214.1 | 25 | Qualifier |
| Perphenazine-d8 (IS) | 412.2 | 271.2 | 30 | Quantifier |
Note: The proposed product ions for this compound correspond to the cleavage of the piperazine ring and the phenothiazine side chain, which are common fragmentation sites in similar molecules.
Predicted Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is predicted to initiate at the most labile bonds. The proposed major fragmentation is illustrated below.
Data Analysis and Quantification
Quantitative analysis would be performed by constructing a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Conclusion
This document provides a comprehensive, though theoretical, framework for the mass spectrometry analysis of this compound. The proposed sample preparation and LC-MS/MS parameters serve as a robust starting point for researchers to develop and validate a sensitive and specific method for the quantification of this compound in biological samples. It is imperative that any method based on this protocol undergoes rigorous in-house validation to ensure its accuracy, precision, and reliability for the intended application.
Metofenazate: A Versatile Tool for Interrogating Signal Transduction Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate, a phenothiazine derivative, has emerged as a valuable tool compound for dissecting complex signal transduction pathways. Primarily recognized as a selective calmodulin (CaM) inhibitor, its utility extends to the potential modulation of other critical signaling nodes, including dopamine and serotonin receptors. These application notes provide a comprehensive overview of this compound's mechanisms of action, detailed protocols for its use in research, and a summary of its known biochemical properties.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₃₁H₃₆ClN₃O₅S |
| Molecular Weight | 598.15 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound's primary established mechanism of action is the selective inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer of intracellular calcium signals. By binding to CaM, this compound prevents the conformational changes induced by calcium, thereby inhibiting the activation of a multitude of CaM-dependent enzymes and proteins. This selective inhibition makes this compound a more specific tool for studying CaM-mediated processes compared to other phenothiazines like trifluoperazine, as it shows less activity towards other calcium-binding proteins such as troponin C.[1]
As a member of the phenothiazine class of compounds, which are known for their antipsychotic properties, this compound is also presumed to interact with dopamine and serotonin receptors. Phenothiazines typically act as antagonists at these receptors, interfering with neurotransmitter signaling in the central nervous system. However, specific binding affinities of this compound for various dopamine and serotonin receptor subtypes are not yet extensively characterized in publicly available literature.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with its primary target.
| Target | Assay | Parameter | Value | Reference |
| Calmodulin | Inhibition of CaM-dependent cyclic nucleotide phosphodiesterase | Kᵢ | 7 µmol/L | [1] |
| Calmodulin | Fluorescence enhancement of a calmodulin-dye complex | Concentration for half-maximal effect | 6 µmol/L | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: In Vitro Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on calmodulin-dependent PDE activity.
Materials:
-
This compound
-
Calmodulin (bovine brain)
-
Calmodulin-dependent Phosphodiesterase (PDE1)
-
cAMP
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green-based)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM CaCl₂
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing CaM (e.g., 1 µg/mL), PDE1 (e.g., 0.1 U/mL), and 5'-Nucleotidase (e.g., 10 U/mL).
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in the assay buffer from the stock solution. Include a DMSO-only control.
-
Assay Setup: To the wells of a 96-well plate, add 25 µL of the this compound dilutions or control.
-
Initiate Reaction: Add 50 µL of the reagent mix to each well.
-
Substrate Addition: Start the enzymatic reaction by adding 25 µL of cAMP solution (e.g., 1 mM in assay buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding 100 µL of the phosphate detection reagent to each well.
-
Readout: After color development (typically 15-20 minutes), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Calmodulin Inhibition - Measuring Downstream Kinase Activity
This protocol provides a general framework to assess the effect of this compound on the activity of a CaM-dependent kinase, such as CaMKII, in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Stimulus to induce calcium influx (e.g., ionomycin, high potassium buffer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against the phosphorylated (active) form of the target kinase (e.g., anti-phospho-CaMKII)
-
Primary antibody against the total form of the target kinase (e.g., anti-total-CaMKII)
-
Secondary antibody conjugated to HRP
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a predetermined time (e.g., 1-4 hours). Include a DMSO-only vehicle control.
-
Stimulation: Following this compound treatment, stimulate the cells with a calcium-mobilizing agent for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total kinase to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated kinase to total kinase for each condition. Compare the ratios in this compound-treated samples to the stimulated control to determine the inhibitory effect.
Off-Target Considerations and Selectivity
While this compound is considered a selective calmodulin inhibitor, it is crucial for researchers to acknowledge potential off-target effects, particularly given its classification as a phenothiazine. Phenothiazines are known to interact with a range of receptors, including dopamine, serotonin, histamine, and adrenergic receptors. To ensure that observed effects are indeed due to calmodulin inhibition, consider the following experimental controls:
-
Use of Structurally Unrelated CaM Inhibitors: Corroborate findings with other CaM inhibitors that have different chemical scaffolds (e.g., W-7, calmidazolium).
-
Rescue Experiments: If possible, overexpress a CaM mutant that does not bind this compound to see if the phenotype is rescued.
-
Direct Target Engagement Assays: In cell-based experiments, confirm that this compound is engaging calmodulin at the concentrations used.
-
Counter-screening: If dopamine or serotonin receptor involvement is suspected, perform functional assays in the presence of selective receptor antagonists to dissect the signaling pathways.
Conclusion
This compound serves as a potent and selective tool for investigating calmodulin-mediated signal transduction. Its ability to dissect the roles of CaM in various cellular processes makes it an invaluable compound for basic research and drug discovery. The provided protocols offer a starting point for utilizing this compound to explore its effects on specific signaling pathways. As with any pharmacological tool, careful experimental design and the inclusion of appropriate controls are essential for robust and interpretable results. Further characterization of its potential off-target activities, particularly at dopamine and serotonin receptors, will enhance its utility and the precision of its application in signal transduction research.
References
Application of Metofenazate in Neuroscience Research: Detailed Application Notes and Protocols
Metofenazate is a typical antipsychotic belonging to the phenothiazine class of drugs. In neuroscience research, its primary application lies in the investigation of dopaminergic pathways and their role in psychosis and other neurological disorders. As a dopamine receptor antagonist, this compound serves as a valuable tool for studying the mechanism of action of antipsychotic drugs, their effects on neurotransmitter systems, and for developing novel therapeutic agents.
Mechanism of Action
This compound, like other phenothiazines, exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This antagonism alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Additionally, phenothiazines can interact with a variety of other neurotransmitter receptors, including dopamine D1, serotonin, histamine, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.[3][4]
Quantitative Data: Receptor Binding Affinities
| Receptor | Chlorpromazine (Ki, nM) | Perphenazine (Ki, nM) |
| Dopamine D1 | 9.8 | 2.1 |
| Dopamine D2 | 1.1 | 0.15 |
| Serotonin 5-HT2A | 3.5 | 1.3 |
| Serotonin 5-HT2C | 15 | 8.3 |
| Histamine H1 | 0.3 | 0.8 |
| Muscarinic M1 | 15 | 100 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound in neuroscience research are provided below. These protocols are general and may require optimization for specific experimental conditions.
In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Culture HEK293-D2R cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]-Spiperone (e.g., 0.1-1 nM)
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or a known D2 antagonist for the displacement curve.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound on neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[5][6]
In Vivo Microdialysis for Dopamine Release
This protocol allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals following this compound administration.[7][8][9][10][11]
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11] Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples for several hours post-drug administration.
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of dopamine release changes in response to this compound.
Visualizations
Caption: Dopamine D2 receptor antagonism by this compound.
Caption: General workflow for characterizing this compound.
Caption: Logical flow of this compound's action.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metofenazate Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of Metofenazate, a selective calmodulin inhibitor.[1] The protocols outlined below cover key in vitro assays to investigate its mechanism of action, potential therapeutic effects, and impact on cellular signaling pathways.
Introduction to this compound
This compound is a selective inhibitor of calmodulin (CaM), a highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes. By binding to and inhibiting calmodulin, this compound can modulate the activity of a wide array of downstream effector proteins, thereby influencing signaling pathways that control cell growth, proliferation, and survival. Notably, calmodulin has been identified as a crucial regulator of the mTORC1 signaling pathway, a central hub for integrating intracellular and extracellular signals to govern cell metabolism and autophagy.[1][2][3][4][5] These notes will guide the investigation of this compound's effects, with a focus on its potential modulation of the calmodulin-mTORC1 axis.
Data Presentation
Quantitative data from the suggested experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings for clear comparison and interpretation.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Rapamycin) IC50 (µM) |
| MCF-7 (Breast Cancer) | To be determined | To be determined |
| A549 (Lung Cancer) | To be determined | To be determined |
| U87-MG (Glioblastoma) | To be determined | To be determined |
Table 2: Effect of this compound on mTORC1 Signaling Pathway Markers
| Treatment | p-mTOR (Ser2448) / total mTOR (relative intensity) | p-p70S6K (Thr389) / total p70S6K (relative intensity) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (relative intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | To be determined | To be determined | To be determined |
| Positive Control (Rapamycin) | To be determined | To be determined | To be determined |
Table 3: Induction of Autophagy by this compound
| Treatment | LC3-II / LC3-I Ratio | p62/SQSTM1 Expression (relative to control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | To be determined | To be determined |
| Positive Control (Rapamycin) | To be determined | To be determined |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: MCF-7, A549, and U87-MG cells can be obtained from ATCC. Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. Further dilutions to working concentrations should be made in the cell culture medium immediately before use.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rapamycin).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of key proteins in the mTORC1 signaling pathway.
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound (at the determined IC50 concentration) for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-LC3B, anti-p62/SQSTM1, and anti-β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels and the target protein levels to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro evaluation.
Logical Relationship Diagram
Caption: Logical framework for the investigation.
References
- 1. Regulation of mTORC1 by lysosomal calcium and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mTORC1 by lysosomal calcium and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calmodulin enhances mTORC1 signaling by preventing TSC2-Rheb binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. New Insights into the Regulation of mTOR Signaling via Ca2+-Binding Proteins [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metofenazate Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Metofenazate in their experiments. The following information includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective calmodulin (CaM) inhibitor.[1] Its primary mechanism of action is to bind to calmodulin, a key calcium-binding protein, and inhibit its activity. This inhibition prevents calmodulin from activating a variety of downstream enzymes and signaling pathways, many of which are dependent on calcium signaling.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
For initial experiments with a new cell line, it is advisable to test a broad range of this compound concentrations to determine the optimal working concentration. A logarithmic dilution series, for example, from 1 µM to 100 µM, is a common starting point. Based on its known inhibitory constant (Ki) of approximately 7 µM for calmodulin-dependent cyclic nucleotide phosphodiesterase, a more focused starting range could be between 1 µM and 50 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage of Powder: Store the solid form of this compound at -20°C for up to 3 years.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. A dose-response experiment is essential to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key parameter to determine.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit calmodulin effectively in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Poor solubility: this compound may have precipitated out of the culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the medium for any precipitate. Prepare fresh dilutions from the stock solution for each experiment. | |
| Inactive compound: The this compound stock solution may have degraded. | Prepare a fresh stock solution from the powder. Ensure proper storage conditions are maintained. | |
| High levels of cell death, even at low concentrations | Cell line is highly sensitive to calmodulin inhibition: Some cell lines are more dependent on calmodulin-mediated signaling for survival. | Test a lower range of concentrations (e.g., nanomolar to low micromolar range). |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration that produces the desired biological effect. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. | Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Inconsistent preparation of this compound dilutions: Errors in serial dilutions can lead to variability. | Prepare a fresh dilution series for each experiment and use calibrated pipettes. | |
| Precipitate forms in the culture medium upon adding this compound | Poor solubility of this compound in aqueous media: The concentration of this compound may exceed its solubility limit in the culture medium. | Decrease the final concentration of this compound. Ensure the DMSO concentration from the stock solution is kept to a minimum in the final culture volume. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
| Concentration Type | Range | Notes |
| Initial Broad Range Screening | 1 µM - 100 µM | To determine the general sensitivity of a new cell line. |
| Focused Dose-Response | 1 µM - 50 µM | Based on the known Ki value for a key target enzyme. |
| Low Concentration Effects | 100 nM - 10 µM | For highly sensitive cell lines or to study subtle effects. |
Table 2: Example IC50 Values for Calmodulin Inhibitors (for reference)
| Compound | Cell Line | IC50 Value |
| Trifluoperazine | C6 glioma cells | ~10 µM |
| W-7 | CHO-K1 cells | ~28 µM |
| Calmidazolium | Platelets | ~0.3 µM |
Note: These are example values for other calmodulin inhibitors and are provided for context. The IC50 for this compound must be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest
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Complete culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
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Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
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Mandatory Visualizations
Caption: this compound inhibits the Ca²⁺/Calmodulin signaling pathway.
References
Technical Support Center: Preventing Metofenazate Degradation in Solution
Welcome to the technical support center for Metofenazate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Color Change in this compound Solution (Yellowing or Browning)
-
Possible Cause: Oxidation of the phenothiazine ring system is a common degradation pathway for this compound. The sulfur atom in the phenothiazine core is susceptible to oxidation, leading to the formation of colored sulfoxide derivatives. This process can be accelerated by exposure to oxygen, light, and trace metal ions.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Prepare solutions fresh whenever possible.
-
For storage, use tightly sealed vials with minimal headspace.
-
Consider purging the solvent and the solution with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Protect from Light:
-
Use amber-colored glassware or wrap containers with aluminum foil to prevent photodegradation.
-
Store solutions in the dark.
-
-
Use High-Purity Solvents:
-
Ensure solvents are of high purity and free from oxidizing contaminants and metal ions.
-
-
Consider Antioxidants:
-
For formulated solutions, the addition of an antioxidant may be beneficial. However, the choice and concentration of the antioxidant must be carefully validated to ensure compatibility and effectiveness.
-
-
Issue 2: Precipitation of this compound from Aqueous Solution
-
Possible Cause: this compound, like many phenothiazine derivatives, has limited aqueous solubility that is pH-dependent. Precipitation can occur due to changes in pH, exceeding the solubility limit, or interactions with buffer components.
-
Troubleshooting Steps:
-
pH Control:
-
This compound is a basic compound and is more soluble in acidic conditions. Ensure the pH of your aqueous solution is maintained within a range that ensures solubility.
-
Use a buffer system with sufficient capacity to maintain a stable pH.
-
-
Co-solvents:
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To increase solubility in aqueous systems, consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). The appropriate co-solvent and its concentration should be determined empirically.
-
-
Concentration Check:
-
Ensure the concentration of this compound in your solution does not exceed its solubility limit in the chosen solvent system at the experimental temperature.
-
-
Issue 3: Appearance of New Peaks in HPLC Analysis
-
Possible Cause: The appearance of new peaks in a chromatogram is a strong indicator of degradation. These new peaks represent degradation products formed through hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Identify Degradation Pathway:
-
Review the experimental conditions to identify the likely cause of degradation.
-
Acidic/Basic conditions: Suspect hydrolysis of the ester linkage.
-
Exposure to air/light: Suspect oxidation or photodegradation.
-
-
-
Forced Degradation Study:
-
Conduct a forced degradation study (see Experimental Protocols section) to systematically identify the degradation products formed under different stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in understanding the degradation profile of this compound.
-
-
Optimize Storage and Handling:
-
Based on the identified degradation pathways, implement the appropriate preventative measures as outlined in the issues above (e.g., pH control, protection from light and oxygen).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is a phenothiazine derivative and is susceptible to three primary degradation pathways:
-
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form a sulfoxide. This is a common pathway for phenothiazines and often results in a colored solution.
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Photodegradation: As a chlorinated phenothiazine, this compound can be sensitive to light, particularly UV radiation. Photodegradation can lead to the cleavage of the chlorine atom (dehalogenation) and other complex reactions.
-
Hydrolysis: The ester linkage in the this compound molecule can be hydrolyzed under acidic or basic conditions, cleaving the molecule into 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethanol and 3,4,5-trimethoxybenzoic acid.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, frozen at -20°C or -80°C is preferable. One supplier suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.
-
Light: Always protect from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: Store in tightly sealed containers. For sensitive applications or long-term storage, consider purging with an inert gas.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of phenothiazines is known to be affected by pH. Generally, phenothiazines are more stable in acidic to neutral pH. Alkaline conditions can promote the hydrolysis of the ester linkage in this compound and may also accelerate oxidative degradation.
Q4: What analytical methods are suitable for monitoring this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. An ideal method should be able to separate the intact this compound from all its potential degradation products. A photodiode array (PDA) detector is useful for peak purity analysis. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Quantitative Data
Due to the limited availability of specific quantitative degradation kinetic data for this compound, the following tables provide representative data from studies on related phenothiazine compounds to illustrate the expected effects of different stress conditions. This data should be used for illustrative purposes only.
Table 1: Representative Degradation of a Chlorinated Phenothiazine under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Expected for this compound) |
| 0.1 M HCl | 24 hours | 60 °C | 15-25% | Hydrolysis products |
| 0.1 M NaOH | 8 hours | 60 °C | 20-30% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Sulfoxide |
| UV Light (254 nm) | 48 hours | Room Temp | 25-40% | Dechlorinated and other photoproducts |
| Dry Heat | 72 hours | 80 °C | 5-10% | Thermal degradants |
Table 2: Representative pH-Rate Profile for Phenothiazine Degradation (Illustrative)
| pH | Apparent First-Order Rate Constant (k) (Illustrative) | Half-life (t½) (Illustrative) |
| 3.0 | 0.005 day⁻¹ | 139 days |
| 5.0 | 0.008 day⁻¹ | 87 days |
| 7.0 | 0.015 day⁻¹ | 46 days |
| 9.0 | 0.050 day⁻¹ | 14 days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
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Photolytic Degradation: Expose a solution of this compound (e.g., in methanol:water 1:1) in a quartz cuvette to a UV lamp (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C. Also, heat a solution of this compound at 80°C.
-
-
Sample Collection: Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology (General Starting Conditions - Optimization Required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient from a higher proportion of A to a higher proportion of B to ensure the elution of both polar degradation products and the relatively non-polar parent compound. (e.g., start with 90% A, ramp to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 254 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Metofenazate Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Metofenazate experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenothiazine derivative that acts as a selective calmodulin (CaM) inhibitor.[1][2] Its primary mechanism of action involves binding to calmodulin, a key intracellular calcium sensor, thereby preventing it from activating its target proteins and disrupting calcium signaling pathways.[3][4]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is an organic compound belonging to the N-alkylpiperazine and phenothiazine families.[1][5] It is a solid at room temperature and has a high LogP value (5.774), which suggests it is lipophilic and has low aqueous solubility.[1] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₆ClN₃O₅S | [1] |
| Molecular Weight | 598.15 g/mol | [1] |
| CAS Number | 388-51-2 | [1] |
| LogP | 5.774 | [1] |
| Appearance | Solid | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its low water solubility, this compound should be dissolved in an organic solvent like DMSO to prepare a stock solution.[1][6] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q4: What are the known off-target effects of phenothiazine-class compounds like this compound?
A4: Phenothiazine derivatives are known to interact with multiple targets beyond calmodulin. These can include various receptors, ion channels, and enzymes.[7][8] While this compound is considered a selective CaM inhibitor, researchers should be aware of potential off-target effects that could confound experimental results. It is crucial to include appropriate controls to distinguish between CaM-mediated and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Possible Causes and Solutions:
-
Poor Solubility and Precipitation: this compound's high lipophilicity can lead to it precipitating out of aqueous cell culture media, especially at higher concentrations. This results in an actual concentration that is lower and more variable than intended.
-
Solution: Visually inspect your media for any signs of precipitation after adding this compound. Consider using a lower concentration of the compound or including a solubilizing agent like a low percentage of serum or a non-ionic surfactant, ensuring the agent itself does not affect your experimental outcomes.
-
-
Cell Health and Density: Variations in cell seeding density, passage number, or overall cell health can significantly impact the response to a drug.[9]
-
Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell viability, leading to skewed results.[9]
-
Solution: Avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.[9]
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Causes and Solutions:
-
Non-Specific Binding: As a lipophilic compound, this compound may non-specifically interact with other proteins or cellular membranes, leading to effects independent of calmodulin inhibition.[8]
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Solution: Use a negative control compound with a similar chemical structure but is known to be inactive against calmodulin. Additionally, attempt to rescue the phenotype by overexpressing calmodulin to see if the effect of this compound can be competed out.
-
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Metabolic Bioactivation: this compound, like other drugs, can be metabolized by cellular enzymes, such as cytochrome P450s, into active or toxic metabolites.[12][13] These metabolites may have their own biological activities, including off-target effects.
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Solution: If working with cell lines that have high metabolic activity (e.g., primary hepatocytes), consider using an inhibitor of cytochrome P450 enzymes to determine if the observed effects are due to the parent compound or its metabolites.
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Table 2: Hypothetical Off-Target Profile for this compound (Illustrative Data)
| Target | IC₅₀ (µM) | Target Class | Potential Confounding Effect |
| Calmodulin | 0.5 | Calcium-Binding Protein | Primary Target |
| Dopamine D2 Receptor | 12.5 | GPCR | Neurological effects in vivo |
| hERG Channel | 25.0 | Ion Channel | Cardiotoxicity assessment needed |
| CYP2D6 | 50.0 | Enzyme | Potential for drug-drug interactions |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Researchers should determine the off-target profile of this compound for their specific experimental system.
Issue 3: Low Bioavailability or Efficacy in In Vivo Experiments
Possible Causes and Solutions:
-
Poor Pharmacokinetics: this compound may be rapidly metabolized and cleared from the system, preventing it from reaching therapeutic concentrations at the target tissue.[14]
-
Solution: Conduct pharmacokinetic studies to determine the half-life, clearance, and distribution of this compound. The formulation and route of administration may need to be optimized.
-
-
Low Solubility in Formulation: The low aqueous solubility of this compound can make it challenging to prepare formulations for in vivo administration that are stable and provide adequate bioavailability.[1]
-
Solution: Various formulation strategies can be employed, such as using co-solvents (e.g., PEG400), creating a suspension in carboxymethyl cellulose, or using tween-80 to improve solubility.[1]
-
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Parameter | Value (Oral) | Value (IV) |
| Bioavailability (F%) | < 10% | 100% |
| T½ (half-life) | 2.5 hours | 1.8 hours |
| Cₘₐₓ (max concentration) | 0.8 µM | 15 µM |
| CL (Clearance) | 1.5 L/hr/kg | 0.5 L/hr/kg |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual pharmacokinetic parameters should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Calmodulin (CaM) Binding Assay using Fluorescence Polarization
This protocol is designed to quantify the binding affinity of this compound to calmodulin.
Materials:
-
Recombinant human calmodulin
-
Fluorescently-labeled CaM-binding peptide (e.g., a peptide from CaM-dependent kinase II)
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM KCl, 10 µM CaCl₂, pH 7.5
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare a 2X solution of the fluorescent peptide (e.g., 0.2 µM) and a 2X solution of calmodulin (e.g., 4 µM) in the assay buffer.
-
Create a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add 15 µL of the this compound solution (or buffer for control).
-
Add 15 µL of the peptide/calmodulin mixture to each well.
-
Include control wells: one set with only the fluorescent peptide (for minimum polarization) and another with the peptide and calmodulin but no this compound (for maximum polarization).
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ value by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., resazurin-based)
-
Sterile 96-well clear-bottom black plates
-
Multichannel pipette
Methodology:
-
Seed HeLa cells into the 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Avoid the perimeter wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Add 20 µL of the cell viability reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance on a plate reader.
-
Normalize the results to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Caption: The Calmodulin (CaM) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing a calmodulin inhibitor like this compound.
References
- 1. This compound | calmodulin inhibitor | CAS# 388-51-2 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calmodulin - Wikipedia [en.wikipedia.org]
- 4. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl 3,4,5-trimethoxybenzoate | C31H36ClN3O5S | CID 9800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicea.com [chemicea.com]
- 7. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cytochrome P450-mediated bioactivation of mefenamic acid to quinoneimine intermediates and inactivation by human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis for pharmacokinetics and pharmacodynamics of methotrexate in rheumatoid arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metofenazate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metofenazate. Due to the limited specific data available for this compound, much of the information regarding potential off-target effects is extrapolated from its known characteristics as a selective calmodulin inhibitor and a phenothiazine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is primarily recognized as a selective calmodulin (CaM) inhibitor.[1] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in many cellular signaling pathways. By inhibiting calmodulin, this compound can interfere with these processes.
Q2: I'm observing effects in my experiment that are inconsistent with calmodulin inhibition. What could be the cause?
A2: While this compound is a selective CaM inhibitor, it belongs to the phenothiazine class of compounds. Phenothiazines are known to have a range of off-target effects, including interactions with dopamine and serotonin receptors.[2] These off-target activities could be responsible for the unexpected results in your experiment. It is also possible that this compound interacts with other proteins or signaling pathways that have not yet been characterized.
Q3: Are there any known off-target effects for this compound specifically?
A3: Specific, documented off-target effects for this compound are not well-established in the scientific literature. However, based on its chemical structure as a phenothiazine, it is plausible that it could interact with various neurotransmitter receptors. One study indicated that this compound has a lower potency in increasing the Ca2+ sensitivity of skinned cardiac muscle compared to Trifluoperazine (TFP), another phenothiazine-based calmodulin inhibitor, suggesting some level of differential activity.[3]
Q4: How does the selectivity of this compound for calmodulin compare to other inhibitors like Trifluoperazine (TFP)?
A4: One study suggests that this compound is a more selective calmodulin inhibitor than TFP.[3] While TFP was shown to interact with both calmodulin and troponin C, this compound demonstrated a much higher selectivity for calmodulin, with minimal influence on troponin C at the tested concentrations.[3]
Q5: What are the potential implications of phenothiazine-related off-target effects in my experiments?
A5: Phenothiazine-related off-target effects can lead to a variety of confounding results. For example, if you are studying a neuronal cell line, effects on dopamine or serotonin receptors could influence cell signaling, proliferation, or viability, independent of calmodulin inhibition. These effects can manifest as changes in gene expression, protein phosphorylation, or other cellular readouts that might be misinterpreted as being solely due to calmodulin inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell viability or proliferation | Phenothiazines can exhibit anti-cancer properties and induce cell cycle arrest or apoptosis through mechanisms independent of dopamine/serotonin receptor inhibition.[2][4] | 1. Perform a dose-response curve to determine the EC50 for the observed effect. 2. Use a positive control for calmodulin inhibition (e.g., another known inhibitor with a different chemical scaffold) to see if the effect is reproducible. 3. Investigate markers of apoptosis or cell cycle arrest (e.g., caspase activation, DNA fragmentation). |
| Alterations in neuronal signaling pathways unrelated to calmodulin | As a phenothiazine, this compound may be acting as an antagonist at dopamine and/or serotonin receptors.[2] | 1. Test for receptor binding using competitive binding assays with known dopamine and serotonin receptor ligands. 2. Use specific antagonists for dopamine and serotonin receptors to see if they can block the observed effects of this compound. |
| Changes in cardiac muscle contractility experiments | While this compound showed less effect on troponin C than TFP, some interaction with cardiac muscle proteins is possible.[3] | 1. Directly measure the binding affinity of this compound to troponin C and other key cardiac contractile proteins. 2. Compare the effects of this compound to more specific cardiac muscle modulators. |
| Inconsistent results across different cell lines | The expression levels of off-target proteins (e.g., specific dopamine receptor subtypes) can vary significantly between cell lines, leading to different responses to this compound. | 1. Characterize the expression profile of potential off-target receptors in the cell lines being used (e.g., via qPCR or Western blotting). 2. Consider using a cell line with low or no expression of suspected off-target receptors as a negative control. |
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity of this compound and Trifluoperazine (TFP)
| Parameter | This compound (MP) | Trifluoperazine (TFP) | Reference |
| Ki for Calmodulin-dependent phosphodiesterase inhibition | 7 µmol/l | 4 µmol/l | [3] |
| Effect on maximum Ca2+ stimulation of actomyosin ATPase | No effect | 35% decrease at 100 µmol/l | [3] |
| Concentration for half-maximal fluorescence enhancement of Calmodulin-dye complex | 6 µmol/l | 4 µmol/l | [3] |
| Concentration for half-maximal fluorescence enhancement of Troponin C-dye complex | > 1000 µmol/l | 24 µmol/l | [3] |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding to Dopamine and Serotonin Receptors
Objective: To determine if this compound binds to dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D2 receptors.
-
Cell membranes prepared from cells expressing human serotonin 5-HT2A receptors.
-
[3H]-Spiperone (radioligand for both D2 and 5-HT2A receptors).
-
This compound stock solution.
-
Unlabeled haloperidol (for D2 receptor non-specific binding).
-
Unlabeled ketanserin (for 5-HT2A receptor non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either this compound, buffer (for total binding), or an excess of unlabeled haloperidol/ketanserin (for non-specific binding).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value.
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 3. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
Technical Support Center: Cell Viability Assays with Metofenazate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Metofenazate in cell viability assays.
Important Note on Compound Identification
Before proceeding, it is crucial to ensure the correct identification of the compound of interest. "this compound" is a selective calmodulin inhibitor belonging to the phenothiazine class of compounds. However, it is sometimes confused with "Methoxyfenozide," an insecticide that functions as an ecdysone agonist. This guide will address protocols and troubleshooting for both compounds to clarify potential ambiguities and assist researchers working with either substance.
Part 1: this compound (Calmodulin Inhibitor) in Mammalian Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes.[1] By binding to calmodulin, this compound prevents it from activating target proteins, which can interfere with cell signaling pathways controlling proliferation, apoptosis, and cell cycle progression.[2][3]
Q2: How does this compound affect cell viability?
A2: As a calmodulin inhibitor, this compound can induce cell cycle arrest and apoptosis in various cell types, particularly cancer cells.[4] Inhibition of calmodulin-dependent pathways can disrupt signaling cascades, such as the Ras- and MAPK-pathways, leading to reduced cell proliferation and induction of programmed cell death.[2][5]
Q3: What are the expected outcomes of treating mammalian cells with this compound?
A3: Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability. This can manifest as reduced metabolic activity in assays like MTT or XTT, or a decrease in cell number in direct counting or dye exclusion assays. At effective concentrations, morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, may be observed.
Q4: What is a typical effective concentration range for this compound and related compounds?
A4: While specific IC50 values for this compound in cell viability assays are not widely published, its inhibitory constant (Ki) for calmodulin-dependent phosphodiesterase is approximately 7 µM.[1] Other phenothiazine calmodulin inhibitors, such as trifluoperazine and chlorpromazine, typically exhibit IC50 values in the low to mid-micromolar range in various cancer cell lines (see Table 1 for details).[6][7][8] A starting point for dose-response experiments with this compound could be in the range of 1-50 µM.
Troubleshooting Guide: this compound
Q: My cell viability results with this compound are inconsistent or not showing a dose-response.
A:
-
Compound Stability and Solubility: this compound, like other phenothiazines, can be sensitive to light and may precipitate in culture media at high concentrations. Ensure your stock solution is properly stored (protected from light) and that the final concentration in your assay does not exceed its solubility limit. It is advisable to visually inspect the media for any precipitation after adding the compound.
-
Cell Seeding Density: The optimal cell number per well is critical. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and non-linear assay responses. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Assay Interference: Phenothiazine compounds can sometimes interfere with colorimetric assays. To test for this, include control wells with this compound in cell-free media to see if the compound itself reacts with the assay reagent.
Data Presentation: this compound and Related Calmodulin Inhibitors
Table 1: Reported IC50 Values for Phenothiazine Calmodulin Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| This compound | - | PDE Inhibition | - | ~7 (Ki)[1] |
| Trifluoperazine | H1, H3, Melmet 1, Melmet 5 (Melanoma) | Resazurin | 24h | 7.2, 4.1, 6.5, 3.3[6] |
| Trifluoperazine | SW620, HCT116, CT26 (Colorectal Cancer) | MTT | 48h | 13.9, 16.2, 16.8[7] |
| Trifluoperazine | HSC-3, Ca9-22 (Oral Cancer) | MTT | 24h | 26.65, 23.49[9] |
| Fluphenazine | HT-29 (Colon Cancer) | - | - | 1.86[10] |
| Fluphenazine | HepG2 (Hepatoma) | MTT | - | 12.2[10] |
| Fluphenazine | B16 (Melanoma) | - | 24h | 13.4[10] |
| Chlorpromazine | T98G, U-87 MG, U-251 MG (Glioblastoma) | - | 48h | 17.5, 21.3, 16.2 |
| Chlorpromazine | FLT3-ITD/F692L-transfected cells | ATP assay | 72h | 9.60[11] |
Signaling Pathway Diagram
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Part 2: Methoxyfenozide (Ecdysone Agonist) in Insect Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Methoxyfenozide?
A1: Methoxyfenozide is a diacylhydrazine insecticide that acts as an agonist of the ecdysone receptor in insects.[12] It mimics the natural molting hormone, 20-hydroxyecdysone, binding to the ecdysone receptor complex and prematurely inducing a lethal, incomplete molt in larval stages.[13]
Q2: How does Methoxyfenozide affect insect cell viability?
A2: In insect cell lines, such as Sf9 from Spodoptera frugiperda, Methoxyfenozide can inhibit cell proliferation and induce apoptosis.[14][15] It can cause cell cycle arrest, typically in the G1 phase, leading to a decrease in viable cell numbers over time.[15]
Q3: What are the expected outcomes of treating insect cells with Methoxyfenozide?
A3: A dose-dependent decrease in insect cell viability is the primary expected outcome. This can be measured using assays like MTT.[14] You may also observe changes in cell morphology and a reduction in cell proliferation rates.
Q4: What is a typical effective concentration range for Methoxyfenozide?
A4: The effective concentration of Methoxyfenozide can vary depending on the insect cell line. For example, in Se4 cells, the EC50 for inhibition of cell proliferation is around 9.61 nM.[16] In other contexts, concentrations in the parts-per-million (ppm) range have been shown to be effective.[17] It is recommended to perform a dose-response curve starting from the nanomolar to the low micromolar range.
Troubleshooting Guide: Methoxyfenozide
Q: I am not observing a significant effect of Methoxyfenozide on my insect cells.
A:
-
Cell Line Specificity: The sensitivity to ecdysone agonists can vary significantly between different insect cell lines and insect orders.[13] Ensure that the cell line you are using (e.g., Sf9 from Lepidoptera) is known to be responsive to Methoxyfenozide.
-
Compound Solubility: Methoxyfenozide has low aqueous solubility.[12] Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration in the culture medium does not cause precipitation.
-
Receptor Expression: The expression level of the ecdysone receptor in your cell line can influence its responsiveness. Passage number and culture conditions can sometimes affect receptor expression.
-
Assay Duration: The effects of Methoxyfenozide on cell proliferation and viability may take time to become apparent. Consider extending the incubation period to 48 or 72 hours.[14]
Data Presentation: Methoxyfenozide
Table 2: Reported EC50/IC50 Values for Methoxyfenozide in Insect Cell Lines
| Compound | Cell Line | Effect | EC50/IC50 |
| Methoxyfenozide | Se4 (Spodoptera exigua) | Inhibition of cell proliferation | 9.61 nM[16] |
| Methoxyfenozide | Sf9 (Spodoptera frugiperda) | Inhibition of cell proliferation | Dose-dependent inhibition observed[15] |
| Methoxyfenozide | Ostrinia nubilalis larvae | Insecticidal activity | 0.125-0.5 ppm[17] |
Signaling Pathway Diagram
Caption: Ecdysone receptor signaling pathway and the agonist action of Methoxyfenozide.
Experimental Protocols
General Experimental Workflow Diagram
Caption: General workflow for performing a cell viability assay with this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][18]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or Methoxyfenozide. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[6][19]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[6]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
This assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the procedure.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution immediately before use.[2]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Absorbance Reading: Measure the absorbance of the samples spectrophotometrically at a wavelength between 450-500 nm.[2]
Neutral Red Assay Protocol
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the treatment period, remove the culture medium.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing neutral red (e.g., 33 µg/mL) to each well and incubate for 1-2 hours at 37°C.
-
Washing: Remove the neutral red solution and wash the cells with a wash buffer (e.g., DPBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
References
- 1. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Interpreting unexpected results with Metofenazate
Technical Support Center: Metofenazate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phenothiazine derivative and acts as a dopamine D2 receptor antagonist.[1][2] In the central nervous system, it blocks the action of dopamine at postsynaptic D2 receptors.[3] Additionally, some phenothiazines have been reported to be selective calmodulin inhibitors, which may contribute to their broader cellular effects.[4]
Q2: What are the common applications of this compound in a research context?
A2: In a research setting, this compound is typically used to study the effects of dopamine D2 receptor blockade on various cellular and physiological processes. This includes investigating signaling pathways involved in psychosis, cell cycle regulation, and as a tool compound for probing dopamine-dependent neurological functions.[1][2] Some phenothiazines are also being explored for their potential anti-tumor properties.[5]
Q3: Are off-target effects common with phenothiazine-class compounds like this compound?
A3: Yes, off-target effects can occur with phenothiazine compounds.[6] These molecules can sometimes interact with other receptors or cellular components, leading to unexpected biological responses.[6][7] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Unexpected Results
Scenario 1: Unexpected Cytotoxicity at Low Concentrations
Issue: You observe a significant decrease in cell viability (e.g., via MTT or LDH assay) at this compound concentrations that should be well-tolerated based on its D2 receptor antagonist IC50.
Possible Causes & Troubleshooting Steps:
-
Off-Target Toxicity: this compound may be affecting other cellular pathways essential for survival. Phenothiazines have been noted to induce apoptosis and autophagy in some cancer cell lines.[5]
-
Recommendation: Perform a broader panel of cytotoxicity assays to investigate the mechanism of cell death (e.g., caspase activity assays for apoptosis, LC3B immunoblotting for autophagy).
-
-
Mitochondrial Dysfunction: Some psychoactive drugs have been shown to impact mitochondrial function.
-
Recommendation: Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or a Seahorse assay for metabolic function.
-
-
Reactive Oxygen Species (ROS) Production: The compound might be inducing oxidative stress.
-
Recommendation: Measure intracellular ROS levels using a fluorescent probe like DCFDA. Test whether an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic effect.
-
Hypothetical Data: Unexpected Cytotoxicity of this compound in SH-SY5Y Neuroblastoma Cells
| Concentration (µM) | Expected Cell Viability (%) (Based on D2 Antagonism) | Observed Cell Viability (%) (MTT Assay) |
| 0.1 | 100 | 98 ± 2.1 |
| 1 | 98 | 95 ± 3.4 |
| 5 | 95 | 72 ± 4.5 |
| 10 | 92 | 45 ± 5.0 |
| 20 | 90 | 21 ± 3.8 |
Scenario 2: Lack of Expected Effect on Downstream D2 Receptor Signaling
Issue: Despite confirming D2 receptor expression in your cell line, this compound treatment does not produce the expected change in a downstream marker, such as cyclic AMP (cAMP) levels or phosphorylation of Akt.
Possible Causes & Troubleshooting Steps:
-
Receptor Desensitization/Internalization: Prolonged exposure to antagonists can sometimes lead to complex regulatory changes in receptor expression or sensitivity.
-
Recommendation: Perform a time-course experiment to see if the effect is transient. Measure D2 receptor protein levels via Western blot or cell surface expression via flow cytometry after treatment.
-
-
Dominant Parallel Pathway: The signaling pathway you are measuring may be more strongly regulated by another receptor or pathway in your specific cell model.
-
Recommendation: Use a known D2 receptor agonist (e.g., Quinpirole) to first confirm that the D2 signaling axis is functional in your cells. Then, test if this compound can block the agonist-induced effect.
-
-
Compound Stability: The compound may be degrading in your cell culture media over the course of the experiment.
-
Recommendation: Prepare fresh stock solutions. For longer experiments, consider replenishing the media with fresh this compound. This compound stock solutions are typically stored at -80°C for up to 6 months.[4]
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 4 hours.
-
Experimental Conditions:
-
Vehicle Control (0.1% DMSO)
-
Forskolin (10 µM) + IBMX (100 µM) - Positive control to stimulate cAMP/PKA pathway
-
This compound (10 µM)
-
Quinpirole (1 µM) - D2 Agonist
-
This compound (10 µM) for 1 hour, followed by Quinpirole (1 µM) for 30 minutes.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt, anti-beta-actin) overnight at 4°C.
-
Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
Visualizations
Caption: Expected signaling pathway of this compound as a D2 receptor antagonist.
Caption: Hypothetical off-target effect of this compound leading to cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Metofenazate Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metofenazate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective calmodulin (CaM) inhibitor.[1] Calmodulin is a key intracellular calcium sensor that, upon binding with Ca²⁺, modulates the activity of a wide range of enzymes and proteins involved in various cellular signaling pathways. By inhibiting calmodulin, this compound can influence processes such as cyclic nucleotide signaling, calcium signaling, and autophagy.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -80°C for up to six months. For short-term storage, it can be stored at -20°C for up to one month.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO. For a 10 mM stock solution, for example, add the appropriate volume of DMSO to your weighed amount of this compound. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - The final concentration of this compound exceeds its solubility in the medium.- The solvent concentration (e.g., DMSO) is too high and is causing the compound to crash out.- The medium pH or temperature is affecting solubility. | - Ensure the final solvent concentration is low (typically ≤0.1% v/v).- Prepare a more dilute stock solution and add a larger volume to the medium.- Warm the cell culture medium to 37°C before adding the this compound stock solution.- Test the solubility of this compound in your specific cell culture medium at various concentrations before beginning your experiment. |
| High background or inconsistent results in cell viability assays (e.g., MTT) | - this compound is interfering with the assay chemistry.- Cell seeding density is not optimal, leading to variability.- Incomplete solubilization of formazan crystals in an MTT assay. | - Run a control with this compound in cell-free medium to check for direct effects on the assay reagents.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.- Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, extending the solubilization time. |
| No observable effect of this compound on the target pathway | - The concentration of this compound is too low.- The incubation time is insufficient.- The cells are not responsive to calmodulin inhibition.- The compound has degraded due to improper storage. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the appropriate incubation period.- Verify the expression and activity of calmodulin and its downstream targets in your cell line.- Use a fresh aliquot of this compound from proper storage conditions. |
| Unexpected off-target effects | - this compound, like other kinase inhibitors, may have off-target activities at higher concentrations.[2][3] | - Use the lowest effective concentration of this compound as determined by your dose-response studies.- If available, consult literature for known off-target profiles of phenothiazine-class compounds.- Consider using a secondary, structurally different calmodulin inhibitor to confirm that the observed effects are due to calmodulin inhibition. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Note that comprehensive data across multiple cell lines is limited in publicly available literature.
| Parameter | Value | Assay Condition | Reference |
| Kᵢ (inhibition constant) | 7 µmol/l | Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase stimulation | [1] |
Key Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of this compound to inhibit the calmodulin-stimulated activity of cyclic nucleotide phosphodiesterase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM CaCl₂).
-
Enzyme and Calmodulin Preparation: Use a purified bovine brain calmodulin-dependent phosphodiesterase (PDE1). Prepare a solution of calmodulin.
-
Assay Procedure:
-
In a microplate, add the reaction buffer, a known concentration of cyclic nucleotide substrate (e.g., cAMP or cGMP), PDE1, and calmodulin.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Detection: The amount of hydrolyzed cyclic nucleotide is determined. This can be done using various methods, including commercially available kits that measure the remaining cyclic nucleotide or the product (e.g., AMP or GMP).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the Kᵢ value from the dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.
Western Blot for LC3-II (Autophagy Marker)
This protocol is used to assess the effect of this compound on autophagy by measuring the levels of the autophagosome-associated protein LC3-II.
Methodology:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with this compound at the desired concentration and for the desired time. Include positive (e.g., rapamycin) and negative controls. To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) can be added for the last few hours of treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against LC3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.[4][5]
Visualizations
References
- 1. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metofenazate Stability in Aqueous Buffer Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of metofenazate in different buffer systems. The information is intended to help in designing experiments, interpreting results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting this compound stability in buffer solutions?
A1: As a phenothiazine derivative, the stability of this compound in solution is primarily influenced by pH, exposure to light, and the presence of oxygen.[1][2][3] Phenothiazines are susceptible to oxidation, particularly at the sulfur atom in the central ring, which can be accelerated by these factors.[3] The choice of buffer system can also play a role, as different buffer components can affect the rate of degradation.[2]
Q2: My this compound solution has changed color. What is the likely cause?
A2: A color change in a phenothiazine solution is a common indicator of oxidative degradation.[3] This process can be expedited by exposure to light and air (oxygen).[3] To confirm degradation, it is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to protect this compound solutions from light by using amber glassware or containers wrapped in aluminum foil.[3] Solutions should be prepared using high-purity solvents and deoxygenated buffers. It may also be beneficial to prepare solutions fresh and, if necessary, store them at low temperatures (2-8 °C) for short periods, though long-term stability in solution is generally poor.[4]
Q4: Which buffer system is recommended for working with this compound?
A4: While specific data for this compound is limited, studies on other phenothiazines have shown that stability is pH-dependent.[2] For instance, the stability of chlorpromazine hydrochloride is slightly higher in a Sörensen's phosphate buffer compared to a McIlvaine's citric acid-phosphate buffer.[2] Conversely, promazine hydrochloride and triflupromazine hydrochloride show slightly better stability in the McIlvaine's buffer system.[2] Therefore, the optimal buffer may need to be determined empirically for this compound. It is advisable to start with a common buffer system in the desired pH range and perform a preliminary stability assessment.
Q5: My this compound is precipitating out of my aqueous buffer solution. What can I do?
A5: Phenothiazine derivatives often have limited aqueous solubility that is pH-dependent.[3][5] Precipitation can occur if the concentration exceeds the solubility limit or if the pH of the solution changes. To improve solubility, you can try adjusting the pH of the buffer. Since phenothiazines are typically basic compounds, their solubility is often higher at a lower pH.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results | Degradation of this compound | - Prepare fresh solutions daily.- Protect solutions from light and air.[3]- Confirm the stability of this compound in your specific buffer system and at your experimental temperature. |
| Appearance of new peaks in chromatogram | Formation of degradation products | - Use a stability-indicating HPLC method to track the appearance of new peaks over time.- Attempt to identify degradation products to understand the degradation pathway. |
| Poor reproducibility of results | Inconsistent sample handling leading to variable degradation | - Standardize solution preparation and handling procedures.- Ensure all solutions are treated consistently regarding light exposure and temperature. |
Expected Stability of Phenothiazines in Different Buffer Systems (Qualitative)
| Buffer System | pH Range | Expected Stability | Comments |
| Phosphate Buffers | 6.0 - 8.0 | Fair to Good | Stability is pH-dependent; generally a good starting point for near-neutral pH experiments.[2] |
| Citrate-Phosphate Buffers | 3.0 - 7.0 | Variable | Stability can be slightly different compared to phosphate buffers alone, even at the same pH.[2] |
| Acetate Buffers | 3.5 - 5.5 | Fair to Poor | Acidic conditions may influence hydrolysis or other degradation pathways. |
| Tris Buffers | 7.0 - 9.0 | Fair to Poor | Basic conditions might accelerate certain degradation reactions. |
Note: This table provides a general expectation based on the behavior of other phenothiazines. Empirical testing is necessary to determine the optimal buffer for this compound.
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers (e.g., phosphate, citrate-phosphate) at your desired pH values using high-purity water.
-
Filter the buffers through a 0.22 µm filter.
-
Deoxygenate the buffers by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) before diluting with the deoxygenated buffer to the final desired concentration.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the stability.
-
-
Stability Study Setup:
-
Divide the this compound solution into several amber vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Include a control sample stored at -20°C or -80°C, where degradation is expected to be minimal.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples immediately using a validated stability-indicating HPLC method with a UV or photodiode array (PDA) detector.
-
Quantify the peak area of the parent this compound peak and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Diagrams
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00598K [pubs.rsc.org]
Technical Support Center: Controlling for Metofenazate Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metofenazate. The information is designed to help control for potential confounding effects of drug vehicles in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative and a selective calmodulin inhibitor.[1][2] Its primary mechanism of action is the inhibition of calmodulin, a calcium-binding protein involved in numerous cellular signaling pathways.
Q2: Why is it crucial to control for vehicle effects when working with this compound?
The vehicle used to dissolve and administer this compound can have its own biological effects, potentially confounding experimental results and leading to misinterpretation of the drug's true activity. A vehicle control group is essential to differentiate the effects of this compound from those of the vehicle itself.
Q3: What are the common vehicles used for this compound administration?
Based on its solubility, common vehicles for this compound include:
-
In Vitro: Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions.[2]
-
In Vivo (Oral): Formulations may include Polyethylene glycol 400 (PEG400) or a suspension in Carboxymethyl cellulose (CMC).[1]
-
In Vivo (Injection): A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Q4: What are the known potential effects of these common vehicles?
Each vehicle has potential biological activities that researchers should be aware of:
-
DMSO: Can induce cellular stress, affect cell proliferation and gene expression, and at higher concentrations, be cytotoxic.[3] In vivo, it can cause motor impairment.
-
PEG400: May have gastrointestinal effects and can influence the absorption of the compound.
-
Carboxymethyl cellulose (CMC): Generally considered inert and well-tolerated, particularly at concentrations between 0.5% and 1%.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on vehicle-related effects.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected effects in the vehicle control group (In Vitro). | The concentration of DMSO in the final culture medium may be too high, causing cellular stress or off-target effects. | 1. Verify DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[4] 2. Stepwise Dilution: When diluting the DMSO stock solution, perform it in a stepwise manner to prevent precipitation of this compound.[4] 3. Alternative Solvents: If DMSO toxicity is suspected, consider exploring other less toxic solvents, though solubility of this compound must be confirmed. |
| Inconsistent or unexpected results in vivo with oral administration. | The vehicle may be affecting the bioavailability of this compound. PEG400 can have cathartic effects, and the viscosity of the CMC solution can impact absorption. | 1. Optimize Vehicle Concentration: If using CMC, ensure the concentration is appropriate (typically 0.5-1%). 2. Fasting Status of Animals: Standardize the fasting state of the animals before oral administration, as food can interact with the vehicle and affect drug absorption. 3. Positive Control: Include a positive control group with a known calmodulin inhibitor to validate the experimental model. |
| Local irritation or inflammation at the injection site (In Vivo). | The components of the injection vehicle, particularly DMSO and Tween 80, can cause local tissue irritation at high concentrations. | 1. Minimize DMSO and Tween 80: Use the lowest possible concentrations of DMSO and Tween 80 that maintain this compound solubility. 2. Increase Injection Volume Slowly: Administer the injection slowly to allow for better dispersion and reduce local concentration. 3. Alternative Routes: If irritation persists, consider if an alternative administration route (e.g., oral) is feasible for the experimental goals. |
| Observed effects in the this compound group are not significantly different from the vehicle control group. | The vehicle itself may be masking or mimicking the effects of this compound. | 1. Thorough Literature Review: Investigate the known effects of the chosen vehicle on the specific biological pathway or endpoint being studied. 2. Dose-Response Curve: Conduct a dose-response study for both this compound and the vehicle alone to identify a concentration of the vehicle with minimal effect. 3. Consider an Alternative Vehicle: If significant overlap in effects is observed, switching to a more inert vehicle like saline (if solubility permits) or a lower concentration of CMC may be necessary. |
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[2] Ultrasonic treatment may be necessary to fully dissolve the compound.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Preparation of this compound Formulation for In Vivo Injection
A common formulation for intraperitoneal or intravenous injection is a co-solvent system. The following is an example protocol for a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline solution:
-
Initial Dissolution: Start by dissolving the required amount of this compound in DMSO.
-
Addition of Co-solvents: Sequentially add PEG300 and then Tween 80, ensuring the solution is clear after each addition.
-
Final Dilution: Add saline to reach the final desired volume and concentrations.
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentrations of DMSO, PEG300, Tween 80, and saline, but without this compound.
Calmodulin Inhibition Assay
This is a generalized protocol for assessing the calmodulin inhibitory activity of this compound.
-
Reaction Buffer: Prepare a suitable reaction buffer containing calcium, calmodulin, and the target enzyme (e.g., phosphodiesterase).
-
This compound and Vehicle Control: Prepare serial dilutions of this compound in the reaction buffer. Also, prepare a vehicle control series with the same dilutions of the vehicle (e.g., DMSO).
-
Incubation: Add the target enzyme to the wells containing the reaction buffer, this compound dilutions, and vehicle control dilutions. Incubate at the appropriate temperature for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: Calculate the percent inhibition of enzyme activity by this compound at each concentration relative to the vehicle control. Determine the IC50 value.
Visualizing Experimental Workflow and Logic
To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.
Figure 1. A generalized experimental workflow for studies involving this compound and its vehicle control.
Figure 2. A troubleshooting decision tree for addressing unexpected experimental outcomes.
Figure 3. Simplified signaling pathway showing the inhibitory action of this compound on Calmodulin.
References
Validation & Comparative
A Comparative Analysis of Metofenazate, W-7, and Trifluoperazine for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the biochemical properties and performance of Metofenazate, W-7, and Trifluoperazine. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative experimental data and detailed methodologies.
This guide delves into the distinct and overlapping pharmacological profiles of three key research compounds: this compound, W-7, and Trifluoperazine. While all three are recognized for their interaction with calmodulin, a ubiquitous calcium-binding protein, their broader activity, particularly concerning dopamine receptors, varies significantly. Understanding these differences is crucial for the precise design and interpretation of experiments in neuroscience, cell signaling, and drug discovery.
At a Glance: Key Biochemical Properties
The following table summarizes the primary mechanisms of action and available quantitative data for this compound, W-7, and Trifluoperazine. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Primary Target(s) | Secondary Target(s) | Quantitative Data (IC50/Ki) |
| This compound | Calmodulin | Dopamine Receptors (as a phenothiazine) | Calmodulin Inhibition: Ki = 7 µM (inhibition of calmodulin-dependent phosphodiesterase) |
| W-7 | Calmodulin | None well-characterized | Calmodulin-Dependent Enzyme Inhibition: - IC50 = 28 µM (Phosphodiesterase)- IC50 = 51 µM (Myosin Light Chain Kinase) |
| Trifluoperazine | Dopamine D2 Receptors, Calmodulin | Dopamine D1 Receptors, α-Adrenergic Receptors | Dopamine Receptor Binding: - IC50 = 1.1 nM (D2 Receptor)Calmodulin Inhibition: - Ki = 4 µM (inhibition of calmodulin-dependent phosphodiesterase)- IC50 = 28 µM (reduction of L-type Ca2+ currents)Adrenergic Receptor Binding: - Ki = 19.2 nM (α1B-adrenoceptor)- Ki = 27.6 nM (α1A-adrenoceptor) |
In-Depth Comparison of Mechanisms of Action
Calmodulin Inhibition
All three compounds are established calmodulin antagonists, interfering with its ability to regulate a multitude of cellular processes by binding to calcium and subsequently activating target enzymes.
-
This compound is highlighted as a selective calmodulin inhibitor.[1] A comparative study has shown it to be more selective for calmodulin than trifluoperazine, with a Ki of 7 µM for the inhibition of calmodulin-dependent phosphodiesterase.[2]
-
W-7 , a naphthalenesulfonamide derivative, is also a widely used calmodulin antagonist.[3] It has been shown to inhibit Ca2+-calmodulin-dependent phosphodiesterase with an IC50 of 28 µM and myosin light chain kinase with an IC50 of 51 µM.[4][5][6]
-
Trifluoperazine , a phenothiazine antipsychotic, exhibits potent calmodulin inhibitory activity in addition to its primary action on dopamine receptors.[7] It inhibits calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase with a Ki of 4 µM.[2] Another study reported an IC50 of 28 µM for the reduction of L-type Ca2+ currents, an effect attributed to its calmodulin antagonism.[8]
The subtle differences in their potency and the specific calmodulin-dependent pathways they affect can be leveraged for targeted experimental design.
Dopamine Receptor Antagonism
A key differentiator between these compounds is their affinity for dopamine receptors. This is particularly relevant in neuroscience research where off-target effects can confound results.
-
W-7 is not known to have significant affinity for dopamine receptors. Its primary mechanism of action is considered to be calmodulin inhibition. This makes W-7 a more suitable tool for studies where selective calmodulin antagonism is desired without directly interfering with dopaminergic signaling.
-
Trifluoperazine is a potent antagonist of dopamine D1 and D2 receptors.[9] It has a high affinity for the D2 receptor, with a reported IC50 of 1.1 nM.[9] This potent antidopaminergic activity is central to its clinical use as an antipsychotic and must be considered when using it as a calmodulin inhibitor in dopamine-sensitive systems.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary signaling pathways affected by these compounds and their logical relationship as inhibitors.
Caption: Primary signaling pathways affected by the compounds.
Caption: Generalized workflow for a calmodulin inhibition assay.
Caption: Venn-style diagram of inhibitor classes.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for individual laboratory conditions.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent phosphodiesterase.
Materials:
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, 2 mM CaCl2, and 3 mM MgCl2)
-
Bovine brain calmodulin
-
Bovine heart phosphodiesterase (PDE1)
-
[3H]-cAMP (substrate)
-
Snake venom nucleotidase
-
Test compounds (this compound, W-7, Trifluoperazine) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and PDE1.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate for a defined period (e.g., 20 minutes) during which the PDE1 will hydrolyze [3H]-cAMP to [3H]-AMP.
-
Stop the reaction by boiling the mixture.
-
Add snake venom nucleotidase to convert the [3H]-AMP to [3H]-adenosine.
-
Separate the [3H]-adenosine from the unreacted [3H]-cAMP using an ion-exchange resin.
-
Quantify the amount of [3H]-adenosine produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by non-linear regression analysis.
Dopamine D2 Receptor Binding Assay
This radioligand binding assay determines the affinity of a compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
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Test compounds (this compound, W-7, Trifluoperazine) at various concentrations.
-
Non-specific binding agent (e.g., Haloperidol at a high concentration).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding agent.
-
Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The choice between this compound, W-7, and Trifluoperazine depends critically on the experimental question. W-7 offers the most selective calmodulin inhibition with minimal confounding effects on the dopaminergic system. This compound provides a more potent and selective inhibition of calmodulin compared to trifluoperazine, though its dopamine receptor profile requires further characterization. Trifluoperazine, while a potent calmodulin inhibitor, is also a powerful dopamine D2 receptor antagonist, a factor that must be carefully controlled for in relevant experimental systems. By understanding these distinct profiles and employing rigorous experimental designs, researchers can effectively utilize these compounds to dissect complex cellular signaling pathways.
References
- 1. Gene-environment interaction between dopamine receptor D4 7-repeat polymorphism and early maternal sensitivity predicts inattention trajectories across middle childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. Dopamine agonist radioligand binds to both D2High and D2Low receptors, explaining why alterations in D2High are not detected in human brain scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calmodulin antagonist W-7 affects transcytosis, lysosomal transport, and recycling but not endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calmodulin Inhibitors: Validating the Efficacy of Metofenazate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metofenazate and other prominent calmodulin (CaM) inhibitors. The following sections detail their inhibitory effects, supported by quantitative data, and provide comprehensive experimental protocols for validation.
Introduction to Calmodulin Inhibition
Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, including phosphodiesterases, kinases, and phosphatases.[1][2] The inhibition of calmodulin is a key therapeutic strategy for various diseases, and the development of specific and potent inhibitors is an active area of research.[3] this compound has emerged as a selective calmodulin inhibitor, offering advantages over classical antagonists.[4]
Comparative Analysis of Calmodulin Inhibitors
This compound demonstrates comparable inhibitory potency to the widely used inhibitor Trifluoperazine (TFP) in downregulating calmodulin-dependent cyclic nucleotide phosphodiesterase, with Ki values of 7 µM and 4 µM, respectively.[4] However, a key advantage of this compound is its enhanced selectivity. While TFP also affects troponin C, another calcium-binding protein, this compound shows negligible interaction with troponin C at concentrations up to 1000 µM.[4] This selectivity makes this compound a more precise tool for dissecting calmodulin-specific pathways.
Other notable calmodulin inhibitors include Zaldaride maleate, a potent inhibitor with an IC50 of 3.3 nM for phosphodiesterase activity, and the commonly used laboratory tools W-7 and Calmidazolium.[5][6][7] The following tables summarize the quantitative data for these inhibitors.
| Inhibitor | Target Enzyme/Assay | Inhibitory Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Reference |
| This compound | Calmodulin-dependent phosphodiesterase | 7 µM | - | [4] |
| Trifluoperazine | Calmodulin-dependent phosphodiesterase | 4 µM | - | [4] |
| Zaldaride maleate | Calmodulin-stimulated cAMP phosphodiesterase | - | 3.3 nM | [5][6][7] |
| W-7 | Calmodulin-dependent phosphodiesterase | - | 28 µM | |
| Calmidazolium | Calmodulin-dependent phosphodiesterase | - | 0.15 µM |
| Inhibitor | Assay | Concentration for Half-maximal Effect | Reference |
| This compound | Fluorescence enhancement of calmodulin-dye complex | 6 µM | [4] |
| Trifluoperazine | Fluorescence enhancement of calmodulin-dye complex | 4 µM | [4] |
| Trifluoperazine | Fluorescence enhancement of troponin C-dye complex | 24 µM | [4] |
Signaling Pathway of Calmodulin Inhibition
The general mechanism of calmodulin inhibition involves the binding of the inhibitor to the Ca2+-bound form of calmodulin. This interaction induces a conformational change in calmodulin, preventing it from binding to and activating its downstream target proteins.[8][9] For instance, Trifluoperazine binding causes calmodulin to shift from an extended "dumbbell" shape to a compact, globular conformation.[8] Similarly, Calmidazolium binding also induces a compact structure, effectively sequestering the protein and rendering it inactive.[10][11]
Caption: Calmodulin activation by Ca2+ and subsequent inhibition by compounds like this compound.
Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), an enzyme that hydrolyzes cyclic nucleotides (cAMP or cGMP).
Materials:
-
Calmodulin (bovine brain)
-
Calmodulin-dependent phosphodiesterase (PDE1)
-
cAMP or cGMP (substrate)
-
5'-Nucleotidase (snake venom)
-
Inorganic pyrophosphatase
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and PDE1.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells of the microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and hydrolyze the resulting 5'-AMP or 5'-GMP by adding 5'-nucleotidase and inorganic pyrophosphatase.
-
Incubate for an additional 10-15 minutes at 30°C.
-
Add the phosphate detection reagent to quantify the amount of inorganic phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Fluorescence-Based Inhibition Assay
This method utilizes a fluorescent probe that binds to the hydrophobic sites on activated calmodulin. An inhibitor will displace the probe, leading to a change in fluorescence.
Materials:
-
Calmodulin
-
Fluorescent probe (e.g., 8-Anilino-1-naphthalenesulfonic acid - ANS)
-
Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 100 mM KCl, 1 mM CaCl2)
-
Inhibitor stock solution
-
Fluorometer and cuvettes or a fluorescence microplate reader
Procedure:
-
Prepare a solution of calmodulin in the assay buffer.
-
Add the fluorescent probe (e.g., ANS) to the calmodulin solution and allow it to equilibrate.
-
Measure the baseline fluorescence intensity (Excitation/Emission wavelengths will depend on the probe, e.g., ~350 nm/480 nm for ANS).
-
Add increasing concentrations of the inhibitor to the calmodulin-probe mixture.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.
-
The displacement of the probe by the inhibitor will cause a decrease in fluorescence intensity.
-
Plot the change in fluorescence against the inhibitor concentration to determine the binding affinity (e.g., Kd or IC50).
Experimental Workflow for Validating Calmodulin Inhibitors
The following diagram outlines a typical workflow for the discovery and validation of novel calmodulin inhibitors.
Caption: A generalized workflow for the identification and validation of calmodulin inhibitors.
Conclusion
This compound presents a valuable tool for researchers studying calmodulin-mediated signaling pathways due to its potent inhibitory activity and, most notably, its high selectivity over other calcium-binding proteins like troponin C. The experimental protocols outlined in this guide provide a framework for the validation and comparative analysis of this compound and other calmodulin inhibitors. The use of multiple, robust assays is crucial for accurately characterizing the potency, selectivity, and mechanism of action of these compounds, ultimately aiding in the development of more effective and targeted therapeutics.
References
- 1. Calmodulin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a more selective calmodulin inhibitor than trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of KW-5617 (zaldaride maleate), a potent and selective calmodulin inhibitor, on secretory diarrhea and on gastrointestinal propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Management of Diarrhea | Abdominal Key [abdominalkey.com]
- 7. karger.com [karger.com]
- 8. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 10. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
Comparative Analysis of Metofenazate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Metofenazate, a selective calmodulin inhibitor. Due to the limited availability of a comprehensive public receptor screening panel for this compound, this guide leverages available data on this compound's selectivity, compares it with the well-characterized phenothiazine calmodulin inhibitor Trifluoperazine, and discusses the potential for off-target interactions based on its chemical class. Additionally, a comparison with another common calmodulin inhibitor, Calmidazolium, is included.
Executive Summary
Data Presentation
Table 1: Calmodulin vs. Troponin C Selectivity of this compound and Trifluoperazine
| Compound | Target | IC50 / Ki (µM) | Fold Selectivity (Troponin C / Calmodulin) |
| This compound | Calmodulin (CaM) | 7 | >142 |
| Troponin C (TnC) | >1000 | ||
| Trifluoperazine | Calmodulin (CaM) | 4 | 6 |
| Troponin C (TnC) | 24 |
Data extracted from a study investigating the differential effects on calmodulin and troponin C.
Table 2: Receptor Binding Profile of Trifluoperazine
As a structural analog of this compound, the receptor binding profile of Trifluoperazine provides insight into potential cross-reactivities.
| Receptor | Ki (nM) |
| Dopamine D2 | 1.1 |
| Alpha-1A Adrenergic | 27.6 |
| Alpha-1B Adrenergic | 19.2 |
Ki values represent the binding affinity of Trifluoperazine to the respective receptors.
Table 3: Potential Off-Target Interactions of Calmidazolium
Calmidazolium is another widely used calmodulin inhibitor. While a comprehensive binding panel is not available, literature suggests potential interactions with:
| Potential Off-Target Class | Observed Effect |
| L-type Ca2+ channels | Inhibition |
| K+ channels | Inhibition |
| Na+ channels | Inhibition |
| Protein Kinase C | Inhibition |
This table provides a qualitative overview of potential off-target effects.
Experimental Protocols
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) to a panel of receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radioactive ligand for the receptor (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay
This functional assay is used to determine the inhibitory potency of a compound on calmodulin activity.
Objective: To measure the IC50 value of a test compound for the inhibition of calmodulin-stimulated PDE activity.
Materials:
-
Calmodulin.
-
Calmodulin-dependent phosphodiesterase (PDE1).
-
Calcium chloride (CaCl2).
-
EGTA.
-
Cyclic adenosine monophosphate (cAMP).
-
5'-Nucleotidase.
-
Inorganic pyrophosphatase.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compound (e.g., this compound).
-
Malachite green reagent for phosphate detection.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, CaCl2, calmodulin, and PDE1.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding the substrate, cAMP.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination and Conversion: Stop the reaction and add 5'-nucleotidase and inorganic pyrophosphatase to convert the product of the PDE reaction (AMP) to adenosine and inorganic phosphate.
-
Phosphate Detection: Add malachite green reagent to the reaction mixture. The reagent will react with the inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a spectrophotometer.
-
Data Analysis: The amount of phosphate produced is proportional to the PDE activity. Plot the percentage of PDE activity against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing receptor cross-reactivity.
A Comparative Analysis of Metofenazate and Other Phenothiazines
In the landscape of neuropharmacology, phenothiazines represent a foundational class of antipsychotic agents, primarily recognized for their antagonism of dopamine D2 receptors. This guide provides a comparative analysis of Metofenazate, a phenothiazine derivative with a distinct primary mechanism of action, against other well-established phenothiazines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.
Introduction to Phenothiazines
Phenothiazines are a class of heterocyclic compounds that have been instrumental in the treatment of psychosis for decades.[1] Their therapeutic effects are largely attributed to their ability to block dopamine receptors in the brain, particularly the D2 subtype.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Phenothiazines are structurally characterized by a tricyclic scaffold and are categorized into three main groups based on their side-chain structure: aliphatic, piperidine, and piperazine derivatives.[1]
This compound, while structurally a phenothiazine, is primarily characterized in scientific literature as a selective calmodulin inhibitor.[2] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes and proteins. Inhibition of calmodulin by certain phenothiazines is a recognized secondary action, but for this compound, it appears to be the most prominently studied mechanism. This distinction forms the core of this comparative analysis.
Comparative Data
The following tables summarize the available quantitative data for this compound and a selection of other phenothiazines.
Table 1: Calmodulin and Dopamine D2 Receptor Binding Affinities
| Compound | Primary Mechanism | Calmodulin Inhibition (Ki, µM) | Dopamine D2 Receptor Affinity (Ki, nM) |
| This compound | Calmodulin Inhibitor | 7 | Data not available in searched literature |
| Trifluoperazine | D2 Antagonist / Calmodulin Inhibitor | 4 | 1.1 |
| Chlorpromazine | D2 Antagonist | Not widely reported as primary mechanism | 3.1 |
| Fluphenazine | D2 Antagonist | Not widely reported as primary mechanism | 0.4 |
| Thioridazine | D2 Antagonist | Not widely reported as primary mechanism | 3.6 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Potency of Phenothiazines as Calmodulin Inhibitors
| Compound | Potency Order for Calmodulin Inhibition |
| Trifluoperazine | ≥ Fluphenazine > Chlorpromazine > Chlorpromazine-sulfoxide |
This data indicates that while several phenothiazines exhibit calmodulin inhibitory activity, Trifluoperazine is among the more potent in this regard, comparable to this compound.
Mechanism of Action: A Comparative Overview
The primary therapeutic divergence between this compound and other phenothiazines lies in their principal molecular targets.
Dopamine D2 Receptor Antagonism by Typical Phenothiazines
The antipsychotic effects of phenothiazines like Chlorpromazine, Fluphenazine, and Thioridazine are primarily mediated by their blockade of the dopamine D2 receptor. This action reduces dopaminergic neurotransmission in the mesolimbic pathway of the brain, which is thought to be hyperactive in psychosis.
Calmodulin Inhibition by this compound
This compound's primary described mechanism is the selective inhibition of calmodulin. By binding to calmodulin, this compound prevents it from activating a multitude of downstream enzymes, thereby altering various cellular signaling pathways. This mechanism is distinct from the direct receptor antagonism that characterizes typical antipsychotics.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This experimental procedure is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of phenothiazines for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone), a radioactive molecule that binds specifically to D2 receptors.
-
Test compounds (various phenothiazines).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Discussion and Conclusion
The available data highlights a significant mechanistic divergence between this compound and other classical phenothiazines. While drugs like Chlorpromazine and Fluphenazine exert their primary therapeutic effects through potent dopamine D2 receptor antagonism, this compound is characterized by its selective inhibition of calmodulin.
The lack of readily available data on this compound's dopamine D2 receptor binding affinity in the searched literature prevents a direct comparison of its antipsychotic potential in the traditional sense. It is plausible that its affinity for the D2 receptor is significantly lower than that of other phenothiazines, leading to its characterization primarily as a calmodulin inhibitor.
This comparative analysis underscores the importance of considering the full pharmacological profile of a drug beyond its structural classification. For researchers and drug development professionals, this compound may represent an interesting lead compound for exploring therapeutic avenues related to calmodulin modulation, which could be relevant in various disease states beyond psychosis. Further research is warranted to elucidate the full spectrum of this compound's central nervous system activity, including a definitive determination of its dopamine D2 receptor affinity, to fully understand its therapeutic potential and differentiate it from its phenothiazine relatives.
References
Replicating Published Findings on Metofenazate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metofenazate, a selective calmodulin inhibitor, based on published scientific findings. It is intended to assist researchers and drug development professionals in understanding and potentially replicating key experiments related to this compound. The guide summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Comparative Efficacy of this compound
This compound has been primarily characterized as a selective inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a multitude of cellular processes. Its performance has been benchmarked against other known calmodulin inhibitors, most notably Trifluoperazine (TFP), a widely used phenothiazine antipsychotic with calmodulin-antagonistic properties.
| Target Enzyme/Process | This compound | Trifluoperazine (TFP) | Other Calmodulin Inhibitors |
| Calmodulin-dependent Phosphodiesterase (PDE) Inhibition (Ki) | 7 µmol/l[1] | 4 µmol/l[1] | W-7: ~11 µM (IC50) Calmidazolium: ~0.15 µM (IC50)[2] J-8: ~12 µM (IC50) |
| Troponin C (TnC)-mediated Actomyosin ATPase Activity | No effect at concentrations up to 1000 µmol/l[1] | 35% decrease at 100 µmol/l[1] | Varies depending on the inhibitor's specificity for CaM over other calcium-binding proteins. |
| Dopamine D2 Receptor Binding (Affinity) | Data not available | High affinity, contributes to antipsychotic effects.[3][4][5] | Varies; not all CaM inhibitors are dopamine antagonists. |
Key Findings:
-
This compound is a potent inhibitor of calmodulin-dependent phosphodiesterase, with a Ki value comparable to that of Trifluoperazine[1].
-
A key differentiating feature of this compound is its high selectivity for calmodulin over troponin C. Unlike Trifluoperazine, this compound does not significantly affect the troponin C-mediated activation of actomyosin ATPase, even at high concentrations[1]. This suggests that this compound may be a more specific tool for studying calmodulin-dependent processes without the confounding effects on muscle contraction machinery.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data table.
Calmodulin-Dependent Phosphodiesterase Inhibition Assay
This assay is used to determine the inhibitory constant (Ki) of a compound against calmodulin-dependent phosphodiesterase.
Principle: The assay measures the activity of phosphodiesterase (PDE) by quantifying the conversion of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibition of this reaction in the presence of a test compound is used to determine its inhibitory potency. A common method involves the use of a fluorescent dye that interacts with calmodulin, and the displacement of this dye by an inhibitor can be measured.
Detailed Protocol (based on the principles described in the literature):
-
Reagents:
-
Purified calmodulin
-
Purified calmodulin-dependent phosphodiesterase
-
3,3'-dipropylthiocarbocyanine iodide (fluorescent dye)
-
cAMP (substrate)
-
Calcium Chloride (CaCl2)
-
Buffer solution (e.g., Tris-HCl)
-
This compound and other inhibitors at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing calmodulin, the fluorescent dye, and CaCl2 in the buffer.
-
Measure the baseline fluorescence of the calmodulin-dye complex.
-
Add the inhibitor (e.g., this compound) at varying concentrations to the reaction mixture. The inhibitor will compete with the dye for binding to calmodulin, leading to a change in fluorescence.
-
Separately, set up a reaction for measuring PDE activity. This reaction mixture includes calmodulin, phosphodiesterase, CaCl2, and cAMP in the buffer.
-
To determine the inhibitory effect, add the inhibitor at various concentrations to the PDE reaction mixture.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction and quantify the amount of AMP produced. This can be done using various methods, including high-performance liquid chromatography (HPLC)[8].
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the Ki value using appropriate kinetic models.
-
Troponin C-Mediated Actomyosin ATPase Activity Assay
This assay assesses the effect of a compound on the calcium-dependent activation of actomyosin ATPase by the troponin-tropomyosin complex.
Principle: The ATPase activity of actomyosin, which is fundamental for muscle contraction, is regulated by the troponin-tropomyosin complex in a calcium-dependent manner. This assay measures the rate of ATP hydrolysis by actomyosin in the presence of troponin, tropomyosin, and varying concentrations of calcium and the test compound.
Detailed Protocol (based on general principles of actomyosin ATPase assays):
-
Reagents:
-
Purified actin
-
Purified myosin
-
Purified troponin complex (containing troponin C, I, and T)
-
Purified tropomyosin
-
ATP
-
Calcium Chloride (CaCl2) and EGTA to control calcium concentration
-
Buffer solution (e.g., imidazole buffer)
-
This compound and other test compounds
-
-
Procedure:
-
Reconstitute the regulated actin filaments by combining actin, troponin, and tropomyosin in the appropriate molar ratios in the buffer.
-
Prepare reaction mixtures containing the reconstituted regulated actin, myosin, and varying concentrations of free calcium (controlled by Ca-EGTA buffers).
-
Add the test compound (e.g., this compound) at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released over time. This can be done using colorimetric methods (e.g., malachite green assay) or by using radioactively labeled [γ-32P]ATP and measuring the release of 32P-labeled phosphate[9].
-
Compare the ATPase activity in the presence and absence of the test compound to determine its effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Calmodulin-Mediated Signaling Pathway
Calmodulin is a central mediator of calcium signaling. Upon binding to Ca2+, it undergoes a conformational change that allows it to interact with and regulate a wide array of downstream target proteins, including protein kinases and phosphatases.
Caption: Calmodulin activation by intracellular calcium and its regulation of downstream effectors.
Experimental Workflow for Comparative Inhibitor Analysis
This workflow outlines the general steps for comparing the inhibitory potency of this compound against other calmodulin inhibitors on a specific calmodulin-dependent enzyme.
Caption: General workflow for comparing the efficacy of calmodulin inhibitors.
Hypothesized Dual Action of this compound
As a phenothiazine, this compound likely exhibits a dual mechanism of action involving both calmodulin inhibition and dopamine D2 receptor antagonism, which is characteristic of neuroleptic agents.
References
- 1. Binding of calmodulin to the D2-dopamine receptor reduces receptor signaling by arresting the G protein activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evidence that calmodulin binding to the dopamine D2 receptor enhances receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase by phenoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metofenazate and Functionally Analogous Phenothiazine Calmodulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Metofenazate, a phenothiazine derivative, is recognized for its selective inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. While specific structural analogs of this compound are not extensively documented in publicly available research, a functional comparison can be drawn with other phenothiazine derivatives that also exhibit calmodulin antagonism. This guide provides a head-to-head comparison of this compound with Trifluoperazine, a well-studied phenothiazine calmodulin inhibitor, and discusses the broader structure-activity relationships within this class of compounds. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Quantitative Comparison of Calmodulin Inhibition
The following table summarizes the key quantitative data comparing the calmodulin inhibitory activity of this compound and Trifluoperazine. This data highlights the differences in their potency and selectivity.
| Compound | Assay | Target | Metric | Value | Reference |
| This compound | Calmodulin-dependent Phosphodiesterase Inhibition | Calmodulin | Ki | 7 µmol/l | [1] |
| Fluorescence Enhancement of Calmodulin-Dye Complex | Calmodulin | Half-maximal concentration | 6 µmol/l | [1] | |
| Actomyosin ATPase Activity | Troponin C | Effect | No effect up to 1000 µmol/l | [1] | |
| Trifluoperazine | Calmodulin-dependent Phosphodiesterase Inhibition | Calmodulin | Ki | 4 µmol/l | [1] |
| Fluorescence Enhancement of Calmodulin-Dye Complex | Calmodulin | Half-maximal concentration | 4 µmol/l | [1] | |
| Fluorescence Enhancement of Troponin C-Dye Complex | Troponin C | Half-maximal concentration | 24 µmol/l | [1] | |
| Actomyosin ATPase Activity | Troponin C | Effect | 35% decrease at 100 µmol/l | [1] |
Key Performance Insights
This compound demonstrates a high degree of selectivity for calmodulin over troponin C, another calcium-binding protein. While Trifluoperazine exhibits slightly higher potency in inhibiting calmodulin-dependent phosphodiesterase, it also affects troponin C-mediated processes at higher concentrations. In contrast, this compound shows no significant interaction with the troponin C complex, making it a more specific tool for investigating calmodulin-mediated pathways.[1]
The structure-activity relationship of phenothiazine derivatives reveals that modifications to both the phenothiazine nucleus and the amino side chain can influence their anti-calmodulin potency. This suggests that both regions of the molecule are critical for binding to calmodulin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of calmodulin-dependent phosphodiesterase, an enzyme activated by the Ca2+-calmodulin complex.
Materials:
-
Calmodulin (CaM)
-
Calmodulin-dependent phosphodiesterase (PDE1)
-
Calcium Chloride (CaCl2)
-
EGTA
-
Tris-HCl buffer
-
Cyclic adenosine monophosphate (cAMP)
-
5'-Nucleotidase
-
Inorganic phosphate colorimetric detection reagent
-
Test compounds (this compound, Trifluoperazine)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and calmodulin.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding PDE1 and cAMP.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-AMP to adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate released using a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value.
Fluorescence Spectroscopy Assay for Calmodulin and Troponin C Binding
This assay utilizes a fluorescent dye to monitor the binding of compounds to calmodulin and troponin C. The binding of a compound to the protein-dye complex induces a change in fluorescence intensity.
Materials:
-
Calmodulin or Troponin C
-
3,3'-dipropylthiocarbocyanine iodide (fluorescent dye)
-
Calcium Chloride (CaCl2)
-
HEPES buffer
-
Test compounds
Procedure:
-
Prepare a solution of calmodulin or troponin C in HEPES buffer containing CaCl2.
-
Add the fluorescent dye to the protein solution and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Add the test compound in increasing concentrations to the protein-dye complex.
-
Measure the fluorescence intensity after each addition.
-
Plot the change in fluorescence as a function of the compound concentration to determine the half-maximal effective concentration (EC50).
Actomyosin ATPase Activity Assay
This assay measures the effect of compounds on the ATPase activity of actomyosin, which is regulated by the troponin-tropomyosin complex in a Ca2+-dependent manner.
Materials:
-
Myosin
-
Actin
-
Troponin-Tropomyosin complex
-
ATP
-
CaCl2 or EGTA
-
Reaction buffer (e.g., imidazole buffer)
-
Malachite green reagent for phosphate detection
-
Test compounds
Procedure:
-
Reconstitute the regulated actin filaments by combining actin and the troponin-tropomyosin complex.
-
Prepare a reaction mixture containing the reaction buffer, CaCl2 (for activation) or EGTA (for inhibition), and the test compound.
-
Add myosin and the reconstituted regulated actin to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 25°C).
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., SDS).
-
Measure the amount of inorganic phosphate released using the malachite green reagent.
-
Determine the ATPase activity and assess the effect of the test compound.
Visualizing Molecular Interactions and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of this compound and its functional analogs.
Calmodulin activation and inhibition by this compound.
Workflow for the PDE1 inhibition assay.
Selectivity of this compound and Trifluoperazine.
References
Metofenazate: A Comparative Analysis of In Vitro Efficacy with Limited In Vivo Data
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available efficacy data for Metofenazate, a selective calmodulin inhibitor. While in vitro studies have characterized its inhibitory action, a notable scarcity of in vivo efficacy data currently limits a comprehensive comparison of its performance in laboratory versus living systems.
This compound is a phenothiazine derivative that has been identified as a selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that modulates a vast array of cellular processes.[1] Understanding the efficacy of this compound both in controlled in vitro environments and within complex biological systems is crucial for evaluating its therapeutic potential. However, publicly available research predominantly focuses on its in vitro characterization, with a significant gap in reported in vivo studies.
In Vitro Efficacy of this compound
This compound's primary mechanism of action is the inhibition of calmodulin. In vitro assays have quantified its potency in this regard, particularly in comparison to other phenothiazine compounds like trifluoperazine. The available data demonstrates this compound's ability to interfere with calmodulin-dependent enzymatic activity.
| Parameter | This compound | Trifluoperazine |
| Ki for Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase Inhibition | 7 µmol/l | 4 µmol/l |
| Concentration for Half-Maximal Fluorescence Enhancement with Calmodulin-Dye Complex | 6 µmol/l | 4 µmol/l |
| Effect on Actomyosin ATPase | No effect | 35% decrease at 100 µmol/l |
| Data sourced from a comparative study on calmodulin inhibitors.[1] |
In Vivo Efficacy: A Research Gap
Experimental Protocols
In Vitro Calmodulin Inhibition Assay
The in vitro efficacy of this compound as a calmodulin inhibitor was determined using a fluorescence-based assay and an enzymatic activity assay.[1]
1. Fluorescence Enhancement Assay:
-
Objective: To measure the binding affinity of this compound to calmodulin.
-
Method: The interaction between this compound and calmodulin was assessed using the fluorescent dye 3,3'-dipropylthiocarbocyanine iodide. In the presence of Ca2+, the binding of an inhibitor to calmodulin induces a conformational change that enhances the fluorescence of the dye-calmodulin complex.
-
Procedure:
-
A solution containing calmodulin and the fluorescent dye is prepared.
-
Increasing concentrations of this compound are added to the solution.
-
The fluorescence intensity is measured at each concentration.
-
The concentration of this compound that produces half-maximal fluorescence enhancement is determined.[1]
-
2. Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay:
-
Objective: To quantify the inhibitory effect of this compound on a calmodulin-dependent enzyme.
-
Method: Calmodulin-dependent cyclic nucleotide phosphodiesterase is an enzyme activated by calmodulin. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
-
Procedure:
-
The activity of cyclic nucleotide phosphodiesterase is measured in the presence of calmodulin and Ca2+.
-
Increasing concentrations of this compound are added to the reaction mixture.
-
The enzymatic activity is measured at each inhibitor concentration.
-
The Ki value is calculated from the dose-response curve.[1]
-
Signaling Pathway
This compound, as a phenothiazine and a calmodulin inhibitor, is presumed to interfere with the calcium-calmodulin signaling pathway. This pathway is crucial in a multitude of cellular functions, and its dysregulation has been implicated in various pathological conditions, including psychosis. The diagram below illustrates the general mechanism of calmodulin inhibition by phenothiazines.
Caption: General signaling pathway of Calmodulin inhibition by this compound.
Conclusion
The available scientific literature provides a foundational understanding of this compound's in vitro efficacy as a calmodulin inhibitor. Quantitative data from fluorescence and enzymatic assays establish its potency, which is comparable to that of the well-characterized phenothiazine, trifluoperazine. However, the striking absence of in vivo efficacy data represents a critical knowledge gap. Without animal model studies or clinical trials, it is impossible to ascertain whether the in vitro activity of this compound translates into meaningful physiological or therapeutic effects in a living system. Further research is imperative to explore the in vivo pharmacology of this compound to determine its potential as a therapeutic agent.
References
Metofenazate's Specificity for Calmodulin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metofenazate's specificity for calmodulin against other common inhibitors, supported by experimental data and detailed protocols.
This compound, a phenothiazine derivative, has been identified as a potent inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Understanding the specificity of this compound is crucial for its application as a selective pharmacological tool in research and for potential therapeutic development. This guide evaluates the specificity of this compound in comparison to other well-known calmodulin inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Comparative Analysis of Calmodulin Inhibitors
The following table summarizes the quantitative data on the inhibitory potency and specificity of this compound compared to other commonly used calmodulin inhibitors. The data is compiled from a key study directly comparing this compound (MP) and Trifluoperazine (TFP), with additional information on other inhibitors from separate studies to provide a broader context.
| Inhibitor | Target | Assay Type | Parameter | Value | Specificity Highlight | Reference |
| This compound (MP) | Calmodulin | Fluorescence Enhancement | EC50 | 6 µM | Did not affect Troponin C fluorescence up to 1000 µM. | [1] |
| Calmodulin-dependent Phosphodiesterase | Inhibition Assay | Ki | 7 µM | No effect on maximum Ca2+ stimulation of actomyosin ATPase. | [1] | |
| Trifluoperazine (TFP) | Calmodulin | Fluorescence Enhancement | EC50 | 4 µM | Also increased Troponin C fluorescence (EC50 = 24 µM). | [1] |
| Calmodulin-dependent Phosphodiesterase | Inhibition Assay | Ki | 4 µM | Decreased maximum Ca2+ dependent actomyosin ATPase activation by 35% at 100 µM. | [1] | |
| W-7 | Calmodulin-dependent Phosphodiesterase | Inhibition Assay | IC50 | 28 µM | Also inhibits myosin light chain kinase (IC50 = 51 µM). | |
| Calmidazolium | Calmodulin-dependent Phosphodiesterase | Inhibition Assay | IC50 | 0.15 µM | Also antagonizes CaM-induced activation of erythrocyte Ca2+-transporting ATPase (IC50 = 0.35 µM). |
Key Findings:
-
This compound demonstrates high specificity for calmodulin, as evidenced by its lack of effect on Troponin C, a structurally related calcium-binding protein, even at high concentrations.[1]
-
While Trifluoperazine is a potent calmodulin inhibitor, it exhibits cross-reactivity with Troponin C, making this compound a more selective tool for studying calmodulin-specific pathways.[1]
-
This compound effectively inhibits calmodulin-dependent phosphodiesterase activity with a Ki of 7 µM.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to validate this compound's specificity for calmodulin.
Fluorescence-Based Calmodulin Binding Assay
This assay assesses the direct interaction of a compound with calmodulin by measuring changes in the fluorescence of a probe that is sensitive to the protein's conformational changes upon ligand binding.
Principle: The fluorescent dye 3,3'-dipropylthiocarbocyanine iodide exhibits enhanced fluorescence upon binding to the hydrophobic regions of calmodulin that are exposed in the presence of Ca2+. Calmodulin inhibitors compete for binding to these hydrophobic pockets, preventing the dye from binding and thus causing a decrease in fluorescence.
Materials:
-
Purified Calmodulin
-
3,3'-dipropylthiocarbocyanine iodide dye
-
Calcium Chloride (CaCl2)
-
EGTA
-
Tris-HCl buffer (pH 7.4)
-
This compound and other test compounds
-
Fluorometer
Procedure:
-
Prepare a stock solution of 3,3'-dipropylthiocarbocyanine iodide in a suitable solvent (e.g., ethanol).
-
In a quartz cuvette, prepare the assay buffer containing Tris-HCl and CaCl2.
-
Add purified calmodulin to the buffer to a final concentration of approximately 1 µM.
-
Add the fluorescent dye to the cuvette to a final concentration of approximately 1 µM.
-
Incubate the mixture at room temperature for 10 minutes to allow for dye-protein binding.
-
Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
Add increasing concentrations of this compound or other test compounds to the cuvette.
-
After each addition, incubate for 5 minutes and measure the fluorescence intensity.
-
To determine Ca2+-dependence, add EGTA to chelate Ca2+ and observe the change in fluorescence.
-
Plot the fluorescence intensity as a function of the inhibitor concentration to determine the EC50 value.
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This is a functional assay that measures the ability of a compound to inhibit the activity of a calmodulin-dependent enzyme, in this case, phosphodiesterase.
Principle: Calmodulin, in the presence of Ca2+, activates cyclic nucleotide phosphodiesterase (PDE1), which hydrolyzes cyclic AMP (cAMP) to AMP. The activity of PDE1 can be measured by quantifying the amount of cAMP hydrolyzed over time. Inhibitors of calmodulin will prevent the activation of PDE1, leading to a decrease in cAMP hydrolysis.
Materials:
-
Purified Calmodulin
-
Purified calmodulin-dependent phosphodiesterase (PDE1)
-
cAMP (radiolabeled or fluorescently labeled)
-
Calcium Chloride (CaCl2)
-
EGTA
-
Tris-HCl buffer (pH 7.5)
-
This compound and other test compounds
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare the reaction buffer containing Tris-HCl, CaCl2, and purified calmodulin.
-
Add the test compound (this compound or other inhibitors) at various concentrations to the reaction tubes.
-
Add a known amount of purified PDE1 to each tube.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., [3H]cAMP).
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Separate the product (AMP) from the substrate (cAMP) using chromatography (e.g., Dowex or alumina columns).
-
Quantify the amount of product formed using a scintillation counter (for radiolabeled cAMP) or a fluorescence reader (for fluorescently labeled cAMP).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
Visualizing Molecular Interactions and Workflows
Diagrams are provided to illustrate the calmodulin signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a fluorescence-based inhibitor specificity assay.
References
A Comparative Guide to Metofenazate and Alternative Antipsychotics: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metofenazate is identified as an experimental phenothiazine, a class of first-generation antipsychotic drugs.[1] While extensive comparative clinical data for this compound is not publicly available, this guide provides a framework for its evaluation by summarizing its known characteristics and presenting a methodological approach for statistical comparison against established antipsychotic agents. This document outlines standard experimental protocols, data presentation formats, and relevant biological pathways to aid researchers in designing and interpreting future studies.
Known Profile of this compound
This compound is classified as a small molecule drug and a phenothiazine derivative.[2][3] Its mechanism of action is suggested to involve the selective inhibition of calmodulin, a calcium-binding protein involved in various cellular signaling pathways.[4] As a phenothiazine, it is also presumed to share the primary mechanism of action of this class: the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This action is believed to be responsible for the antipsychotic effects of these drugs.[3]
Comparative Efficacy and Tolerability of Selected Antipsychotics
In the absence of specific data for this compound, the following table summarizes the comparative efficacy and side-effect profiles of other commonly used antipsychotic drugs. This data, derived from a large-scale meta-analysis, can serve as a benchmark for future evaluations of this compound.[5][6] Efficacy is represented by the standardized mean difference (SMD) in symptom reduction compared to placebo, while side effects are presented as odds ratios (OR) or SMDs.[6]
| Drug | Efficacy (SMD vs. Placebo) | All-Cause Discontinuation (OR vs. Placebo) | Weight Gain (SMD vs. Placebo) | Extrapyramidal Side Effects (OR vs. Placebo) | Sedation (OR vs. Placebo) |
| Amisulpride | -0.59 | 0.43 | -0.37 | 1.87 | 1.42 |
| Aripiprazole | -0.55 | 0.65 | -0.17 | 1.70 | 1.54 |
| Chlorpromazine | -0.59 | 0.68 | -0.42 | 3.14 | 5.86 |
| Clozapine | -0.88 | 0.52 | -0.62 | 0.30 | 8.82 |
| Haloperidol | -0.59 | 0.80 | -0.09 | 4.76 | 2.50 |
| Olanzapine | -0.74 | 0.55 | -0.74 | 0.63 | 4.09 |
| Quetiapine | -0.57 | 0.64 | -0.45 | 0.77 | 6.02 |
| Risperidone | -0.61 | 0.61 | -0.31 | 2.50 | 2.45 |
| Ziprasidone | -0.53 | 0.64 | -0.04 | 1.83 | 2.91 |
Note: A negative SMD for efficacy and weight gain indicates greater improvement or less weight gain, respectively. An OR less than 1 for discontinuation indicates fewer dropouts than placebo. An OR greater than 1 for side effects indicates a higher incidence than placebo.
Experimental Protocols
A robust comparison of this compound with other antipsychotics would necessitate well-designed randomized controlled trials (RCTs). The following outlines a standard protocol.
Study Design
A multi-center, randomized, double-blind, active-comparator controlled study is the gold standard.
-
Participants: Patients with a confirmed diagnosis of schizophrenia (or other relevant psychotic disorder) according to established diagnostic criteria (e.g., DSM-5).
-
Intervention: this compound at varying dosages.
-
Comparator: A standard-of-care antipsychotic (e.g., olanzapine, risperidone) and a placebo group.
-
Duration: Typically, short-term trials last 6-12 weeks, with long-term extension phases to assess durability of effect and long-term safety.
Efficacy Assessment
Efficacy is primarily measured by the change from baseline in standardized psychiatric rating scales:
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale to assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.
-
Brief Psychiatric Rating Scale (BPRS): An 18- to 24-item scale that is also widely used to measure psychotic symptoms.
Safety and Tolerability Assessment
Safety and tolerability are monitored through:
-
Adverse Event (AE) Reporting: Spontaneous reports of AEs are collected throughout the trial.
-
Extrapyramidal Symptoms (EPS): Assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Metabolic Monitoring: Regular measurement of weight, body mass index (BMI), fasting glucose, and lipid profiles.
-
Cardiovascular Monitoring: Electrocardiogram (ECG) to assess for QTc prolongation and monitoring of vital signs, including orthostatic hypotension.
-
Laboratory Tests: Complete blood count, liver function tests, and prolactin levels.
Statistical Analysis
The primary analysis for efficacy would typically be a mixed-model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) on the change from baseline in PANSS or BPRS total scores at the primary endpoint. For dichotomous outcomes (e.g., response rates, incidence of AEs), logistic regression or chi-squared tests would be appropriate.
Mandatory Visualizations
Signaling Pathway of Phenothiazine Antipsychotics
The primary antipsychotic effect of phenothiazines is attributed to their blockade of dopamine D2 receptors in the brain's mesolimbic pathway. This action is thought to reduce the hyperactivity of dopamine signaling that underlies the positive symptoms of psychosis.[1][3][7]
Caption: Dopamine D2 Receptor Antagonism by this compound.
Experimental Workflow for a Comparative Antipsychotic Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing a new investigational drug like this compound against a standard treatment and placebo.
Caption: Workflow of a Comparative Clinical Trial.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. egpat.com [egpat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Guide to the Analytical Validation of Phenothiazine Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance of various analytical methods for the determination of Metopimazine, Chlorpromazine, and Thioridazine.
Table 1: Spectrophotometric Methods
| Analyte | Method | Linearity Range (µg/mL) | Accuracy/Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Metopimazine | Difference Spectrophotometry | 0.9–30.0 | Not Specified | 1.21 (bulk), 1.38 (tablets) | Not Specified | 2.8 |
| Chlorpromazine | UV-Visible Spectrophotometry | 5-75 | 98.30 - 102.70 | < 2 | 0.5102 | 1.7007 |
| Thioridazine | Ion-Pair Spectrophotometry | 4 - 24 | 98.12 - 102.55 | Not Specified | Not Specified | Not Specified |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Linearity Range (µg/mL) | Accuracy/Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Chlorpromazine | RP-HPLC | 60-140 | 99.58-100.45 | < 2 | Not Specified | 1000 |
| Thioridazine | RP-HPLC | 5-25 | Not Specified | < 2.0 | Not Specified | 5000 |
| Thioridazine | RP-HPLC | 50-500 | 99.81 - 100.6 | 0.8 - 1.9 | Not Specified | Not Specified |
Experimental Protocols
Spectrophotometric Determination of Metopimazine
This method is based on the difference in absorbance of Metopimazine's sulfoxide derivative.
-
Sample Preparation: A stock solution of Metopimazine is prepared in 0.01 M sulfuric acid.
-
Oxidation: The sulfoxide derivative is formed by adding a solution of potassium caroate (Oxone®).
-
Measurement: The absorbance is measured at 355 nm. The difference in absorbance between the oxidized and non-oxidized sample is proportional to the Metopimazine concentration.
-
Quantification: The concentration is determined using a calibration curve prepared with standard solutions.
UV-Visible Spectrophotometric Determination of Chlorpromazine
This method involves the formation of a colored complex.
-
Reagents: Platinum (IV) chloride solution.
-
Procedure: An acidic solution of Chlorpromazine hydrochloride is reacted with platinum (IV) chloride to form a blue complex.
-
Measurement: The absorbance of the resulting complex is measured at a maximum wavelength of 533 nm.[1]
-
Quantification: A calibration curve is constructed by plotting absorbance against the concentration of standard solutions.[1]
HPLC Determination of Chlorpromazine
A reverse-phase HPLC method for the simultaneous quantification of Chlorpromazine HCl and Trihexiphenidyl HCl.[2]
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.[2]
-
Column: ODS C18 (250×4.6mm, 5µ).[2]
-
Mobile Phase: A mixture of Ammonium acetate Buffer and Methanol in a ratio of 15:85.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 211 nm.[2]
-
Quantification: Based on the peak area of the analyte compared to a standard calibration curve.[2]
HPLC Determination of Thioridazine
A reverse-phase HPLC method for the analysis of Thioridazine in tablet dosage form.
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Column: Phenomenex Luna C18 (4.6×150mm, 5µm).
-
Mobile Phase: A mixture of Methanol and Water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 285 nm.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Phenothiazine Antipsychotics
Phenothiazine antipsychotics, including Metofenazate, primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3] Overactivity in these pathways is associated with the positive symptoms of psychosis.[3] By blocking these receptors, phenothiazines reduce dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[3]
Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.
General Analytical Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for a pharmaceutical compound.
Caption: HPLC Method Validation Workflow.
References
Independent Verification of Metofenazate's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Metofenazate, a selective calmodulin inhibitor, with other established calmodulin antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating its potential in research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of calmodulin (CaM), a key calcium-binding protein that modulates a vast array of cellular processes. This guide presents a comparative analysis of this compound's inhibitory activity against that of other well-characterized calmodulin inhibitors, namely Trifluoperazine, Compound 48/80, and Calmidazolium. The primary mechanism of action for these compounds involves binding to calmodulin in a calcium-dependent manner, thereby preventing its interaction with and activation of downstream target enzymes. This guide summarizes the quantitative inhibitory data for these compounds against key calmodulin-dependent enzymes and provides detailed protocols for the experimental assays used to determine these activities.
Comparative Analysis of Calmodulin Inhibitors
The inhibitory potency of this compound and its alternatives has been evaluated using various in vitro assays, primarily focusing on their ability to antagonize the activation of calmodulin-dependent enzymes such as cyclic nucleotide phosphodiesterase (PDE) and Ca2+-transporting ATPase.
| Compound | Assay Type | Target Enzyme | Key Parameter | Value | Reference |
| This compound | Phosphodiesterase Inhibition | Cyclic Nucleotide Phosphodiesterase | Ki | 7 µmol/l | |
| Trifluoperazine | Phosphodiesterase Inhibition | Cyclic Nucleotide Phosphodiesterase | Ki | 4 µmol/l | |
| Compound 48/80 | Phosphodiesterase Inhibition | Brain Phosphodiesterase | IC50 | 0.3 µg/ml | |
| Ca2+-transport ATPase Inhibition | Red Blood Cell Ca2+-transport ATPase | IC50 | 0.85 µg/ml | ||
| Calmidazolium | Phosphodiesterase Inhibition | CaM-dependent Phosphodiesterase | IC50 | 0.15 µM | |
| Ca2+-transport ATPase Inhibition | Erythrocyte Ca2+-transporting ATPase | IC50 | 0.35 µM |
Note: A direct side-by-side comparison of all compounds under identical experimental conditions is not available in the reviewed literature. The presented data is collated from different studies, and direct comparison of absolute values should be made with caution.
Signaling Pathway of Calmodulin Inhibition
The binding of an inhibitor to calmodulin prevents the conformational changes necessary for it to activate its target enzymes, effectively blocking downstream signaling.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Metofenazate
Pre-Disposal Hazard Assessment
Before initiating disposal, a thorough assessment of the Metofenazate waste stream is necessary. This involves identifying the form of the waste and any potential contaminants.
| Waste Type | Description | Primary Hazard Concern |
| Unused/Expired Pure Compound | Pure, solid this compound in its original container. | Chemical reactivity, toxicity. |
| Contaminated Labware | Items such as gloves, pipette tips, and glassware that have come into contact with this compound. | Trace chemical residue. |
| Solutions containing this compound | Liquid waste from experiments, including aqueous and solvent-based solutions. | Chemical properties of the solvent (e.g., flammability, corrosivity), toxicity of this compound. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1]
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.[1]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste, such as contaminated gloves and wipes, from liquid waste.[2]
-
Keep acidic and basic waste streams separate.[3]
-
Oxidizing agents should be kept separate from organic compounds and reducing agents.[3]
3. Containerization and Labeling:
-
Solid Waste:
-
Dispose of solid reagent chemicals, if possible, in the manufacturer's original container.[2]
-
For contaminated lab trash like absorbent paper and gloves, double-bag the waste in clear plastic bags to allow for visual inspection.[2]
-
Chemically contaminated sharps, such as pipette tips and broken glass, must be placed in a designated, puncture-resistant sharps container.[4]
-
-
Liquid Waste:
-
Use a compatible, leak-proof container with a screw-on cap.[2][3] Do not use corks or parafilm to seal waste containers.[2]
-
Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[3]
-
Ensure the container material is compatible with the waste. For instance, do not store acidic waste in metal containers.[3]
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[5]
-
The label should include the chemical name ("this compound waste"), the concentration, and any other hazardous constituents.
-
Indicate the date when waste was first added to the container.
-
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA).[3]
-
Use secondary containment, such as a lab tray, to capture any potential leaks.[2] The secondary container should be able to hold 110% of the volume of the primary container.[2]
-
Keep waste containers closed except when adding waste.[2][5]
5. Disposal:
-
Contact your institution's EHS office to arrange for the pickup of hazardous waste.
-
Do not pour this compound waste down the drain.[6] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[7]
-
Most pharmaceutical waste is treated by incineration at a licensed facility.[7]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Some states may have more stringent regulations than federal laws.[8] In 2019, the EPA introduced Subpart P, which provides specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities.[7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. angenechemical.com [angenechemical.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. epa.gov [epa.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Metofenazate
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for Metofenazate based on general safety protocols for hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. This compound difumarate is reported to be poisonous and an experimental teratogen, necessitating stringent safety measures.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.
Immediate Safety and Logistical Information
This compound is a hazardous chemical that requires careful handling to prevent exposure.[1] Adherence to proper safety protocols is critical for the well-being of all laboratory personnel. This guide outlines the necessary personal protective equipment, operational procedures, and disposal plans to ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. |
| Eye Protection | Safety goggles or face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body Protection | Laboratory coat or chemical-resistant suit | A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit (e.g., Tyvek) is recommended.[2][3] |
| Respiratory Protection | Fume hood or respirator | All work with solid or volatile this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, designated, and locked area away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Preparation and Use
-
Always work within a certified chemical fume hood.
-
Before starting any procedure, ensure that all necessary PPE is readily available and in good condition.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination.
-
When weighing solid this compound, do so in the fume hood to avoid inhalation of dust particles.
Disposal Plan
-
All this compound waste, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Collect all waste in a clearly labeled, sealed, and chemical-resistant container.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated material in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the area immediately.[5]
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the contaminated area.
-
If safe to do so, increase ventilation to the area.
-
Wait for trained emergency personnel to handle the cleanup.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[7]
Visual Guides
The following diagrams illustrate the standard operating and emergency procedures for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Procedure for a this compound Spill.
References
- 1. Page loading... [wap.guidechem.com]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 4. epa.gov [epa.gov]
- 5. mae.ucdavis.edu [mae.ucdavis.edu]
- 6. chem.ufl.edu [chem.ufl.edu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
